Evodiamine
描述
属性
IUPAC Name |
(1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDUTHBFYKGSAH-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2C3=C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966123 | |
| Record name | (+)-Evodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-17-2 | |
| Record name | (+)-Evodiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Evodiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Evodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVODIAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EVODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C01825BVNL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Evodiamine's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodiamine, a quinazolinocarbone alkaloid extracted from the fruit of Evodia rutaecarpa, has emerged as a promising natural compound with potent anti-cancer activities. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis across a wide range of malignancies. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, focusing on the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology. This guide summarizes key quantitative data, details common experimental protocols for studying this compound's effects, and visualizes the intricate signaling networks modulated by this compound.
Core Anti-Cancer Mechanisms of this compound
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).
Induction of Apoptosis
Apoptosis is a crucial mechanism by which this compound eliminates cancer cells. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Key molecular events include the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1][2][3] In some cancer cell lines, this compound has also been shown to activate the extrinsic pathway by upregulating the expression of death receptors and activating caspase-8.[4]
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase.[5][6][7] This arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound has been shown to decrease the expression of cyclins (such as Cyclin B1) and cyclin-dependent kinases (like CDK1/cdc2), and their regulatory proteins (e.g., cdc25c).[6] This disruption of the cell cycle machinery prevents cancer cells from proceeding through mitosis, thereby inhibiting their division and growth.
Inhibition of Metastasis
The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by interfering with several steps of the metastatic cascade, including cell migration and invasion. It has been shown to suppress the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the anti-cancer effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MDA-MB-231 | 17.48 | 24 | [1] |
| MDA-MB-231 | 9.47 | 48 | [1] | |
| MCF-7 | 20.98 | 24 | [1] | |
| MCF-7 | 15.46 | 48 | [1] | |
| Osteosarcoma | U2OS | 6 | Not Specified | [6] |
| Bladder Cancer | 253J | 1.90 | 24 | [4] |
| T24 | 2.14 | 24 | [4] | |
| Lung Cancer | A549 | 22.44 | 24 | [3] |
| LLC | 6.86 | 48 | [3] | |
| Melanoma | B16-F10 | 2.4 | Not Specified | [8] |
| Lewis Lung Carcinoma | LLC | 4.8 | Not Specified | [8] |
Table 2: Effect of this compound on Apoptosis in Cancer Cells
| Cancer Type | Cell Line | This compound Concentration (µM) | Exposure Time (h) | % of Apoptotic Cells | Reference |
| Colorectal Cancer | HT29 | 30 | 48 | 46.7 | [9] |
| HCT116 | 30 | 48 | 41.7 | [9] | |
| Gastric Cancer | SGC7901 | Varies (Dose-dependent increase) | 24 | Increased | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cancer Type | Cell Line | This compound Concentration (µg/ml) | Exposure Time (h) | % of Cells in G2/M Phase | Reference |
| Renal Carcinoma | Caki-1 | 40 | 24 | 70.1 | [5] |
| Caki-1 | 40 | 48 | 73.36 | [5] | |
| Caki-1 | 40 | 72 | 80.31 | [5] | |
| Bladder Cancer | TCCSUP | Varies (Dose-dependent increase) | 24 | Increased | [7] |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is constitutively active. This compound has been shown to inhibit the PI3K/Akt pathway, leading to decreased phosphorylation and activation of Akt. This, in turn, promotes apoptosis by modulating downstream targets like Bcl-2 family proteins.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell proliferation and survival. This compound's effect on this pathway can be context-dependent. In some cancer types, it inhibits the phosphorylation and activation of MEK and ERK, leading to reduced proliferation.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been shown to be a potent inhibitor of NF-κB activation. It can prevent the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby inhibiting its transcriptional activity.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in many cancers. This compound has been reported to inhibit this pathway by promoting the degradation of β-catenin, a key downstream effector. This prevents its nuclear translocation and subsequent activation of target genes that drive cell proliferation.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.[16][17]
Materials:
-
Treated and control cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the anti-cancer mechanism of this compound.
Conclusion
This compound is a multi-targeting agent that exhibits potent anti-cancer activity through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its ability to modulate key signaling pathways, including PI3K/Akt, MAPK/ERK, NF-κB, and Wnt/β-catenin, underscores its potential as a therapeutic candidate for various cancers. This technical guide provides a foundational understanding of its mechanisms of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring and harnessing the therapeutic potential of this promising natural compound. Further preclinical and clinical investigations are warranted to translate these compelling findings into effective cancer therapies.
References
- 1. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induces apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytological Assessments and Transcriptome Profiling Demonstrate that this compound Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exerts Anticancer Effects Against 143B and MG63 Cells Through the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. Western blot protocol | Abcam [abcam.com]
What are the bioactive properties of Evodiamine
An In-depth Technical Guide to the Bioactive Properties of Evodiamine for Researchers and Drug Development Professionals
Abstract
This compound is a naturally occurring indoloquinazoline alkaloid extracted from the dried unripe fruit of Evodia rutaecarpa (Wu-Chu-Yu).[1][2][3] A primary bioactive component of this traditional Chinese medicine, this compound has garnered significant scientific interest for its extensive pharmacological activities.[4][5][6][7] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anticancer, anti-inflammatory, neuroprotective, and metabolic regulating agent.[1][4][5][6] Its mechanisms of action are multi-targeted, involving the modulation of numerous critical signaling pathways, induction of apoptosis, and inhibition of cell proliferation.[2][8][9] However, its clinical application is currently hampered by poor water solubility and low bioavailability.[4][7][10][11] This guide provides a comprehensive technical overview of the core bioactive properties of this compound, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation, intended for researchers and professionals in drug development.
Anticancer Properties
This compound exhibits potent antitumor activities across a wide range of cancer cell lines, including breast, lung, colorectal, prostate, and melanoma.[1][2][5] Its anticancer effects are multifaceted, primarily executed through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][2][4][10][12]
Mechanisms of Action
-
Induction of Apoptosis: this compound triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[13] It can modulate the ratio of Bax/Bcl-2 proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase cascades (-9 and -3).[2][13] In some cell lines, it also activates the extrinsic pathway via caspase-8.[13] Furthermore, this compound can induce apoptosis through caspase-independent mechanisms, including the generation of reactive oxygen species (ROS).[1][13]
-
Cell Cycle Arrest: A predominant effect of this compound is the induction of cell cycle arrest at the G2/M phase in a majority of tested cancer cell lines.[1][4] This is often associated with the modulation of key cell cycle regulatory proteins, such as cyclin B1.[2]
-
Inhibition of Invasion and Metastasis: this compound has been shown to suppress the invasion and metastasis of cancer cells.[1][12] It can inhibit the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[1][12] This effect is partly mediated by the suppression of signaling pathways like NF-κB.[12]
-
Anti-Angiogenesis: The compound inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.
Key Signaling Pathways in Cancer
This compound modulates several signaling pathways critical for cancer cell survival and proliferation. The PI3K/Akt pathway, frequently hyperactivated in many cancers, is a key target. This compound treatment has been shown to inhibit the phosphorylation of Akt, leading to the downstream suppression of proliferative signals and induction of apoptosis.[2][5][8][14]
Caption: this compound's inhibition of the PI3K/Akt signaling pathway.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50) value, which varies depending on the cancer cell line and exposure time.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 20.98 (µg/ml) | [15] |
| 48 | 15.46 (µg/ml) | [15] | ||
| 72 | ~7.68 | [2] | ||
| MDA-MB-231 | Breast Cancer | 24 | 17.48 (µg/ml) | [15] |
| 48 | 9.47 (µg/ml) | [15] | ||
| A549 | Non-Small Cell Lung Cancer | 24 | 22.44 | [16] |
| LLC | Lewis Lung Carcinoma | 48 | 6.86 | [16] |
| Invasion Assay | - | 4.8 | [1] | |
| B16-F10 | Melanoma | Invasion Assay | - | 2.4 |
| HT29 | Colorectal Cancer | 24 | 30 | [17] |
| 48 | 15 | [17] | ||
| HCT116 | Colorectal Cancer | 24 | 15 | [17] |
| 48 | 15 | [17] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[18]
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for specified time points (e.g., 24, 48, 72 hours).[17] A vehicle control (e.g., 0.1% DMSO) is run in parallel.[18]
-
Reagent Addition: After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or MTT reagent to each well.[18]
-
Incubation: Incubate the plates for an additional 2-4 hours at 37°C.[18]
-
Measurement: Measure the absorbance (optical density) at 450 nm for CCK-8 or after solubilizing formazan crystals for MTT using a microplate reader.[18]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).[16]
Anti-inflammatory Properties
This compound demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory cascade.[3][5][19][20]
Mechanism of Action
This compound inhibits the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α, IL-1β, and IL-6.[5][19][21] It achieves this by suppressing the expression and activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][19]
Key Signaling Pathways in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a primary target of this compound.[1] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this activation, preventing NF-κB nuclear translocation.[12]
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
Neuroprotective Properties
This compound has demonstrated potential as a neuroprotective agent, with beneficial effects observed in models of Alzheimer's disease and other neurodegenerative conditions.[4][6][22][23] It can cross the blood-brain barrier, a critical feature for centrally acting drugs.[4][23]
Mechanism of Action
Its neuroprotective effects are attributed to its anti-inflammatory and antioxidant activities within the central nervous system.[21] this compound reduces the expression of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain and decreases oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase.[4][21] In models of Alzheimer's, it has been shown to reduce tau phosphorylation and ameliorate cognitive deficits.[22][23]
Key Signaling Pathways in Neuroprotection
This compound has been found to modulate the Akt/GSK-3β signaling pathway, which is crucial for neuronal survival and is implicated in the pathology of Alzheimer's disease.[4][21] By increasing the activity of this pathway, this compound can inhibit the hyperphosphorylation of tau protein, a hallmark of the disease.[22]
Caption: this compound's neuroprotective effect via the Akt/GSK-3β pathway.
Experimental Protocols
In Vivo Alzheimer's Disease Model (STZ-induced)
-
Animal Model: Use adult mice (e.g., C57BL/6).
-
Induction: Induce sporadic Alzheimer's-like pathology by administering intracerebroventricular (ICV) injections of streptozotocin (STZ) (e.g., 3 mg/kg) on alternate days (day 1 and 3).[21]
-
Treatment: Administer this compound orally (e.g., 50 or 100 mg/kg per day) for a set period, such as 21 days, starting from the first STZ injection.[21]
-
Behavioral Testing: Assess cognitive function using established tests like the Morris water maze and novel object recognition test.[21]
-
Biochemical Analysis: Following the treatment period, sacrifice the animals and harvest brain tissue (specifically the hippocampus). Analyze tissues for markers of oxidative stress (malondialdehyde, glutathione), acetylcholinesterase activity, inflammatory cytokines (TNF-α, IL-1β, IL-6), and key signaling proteins (p-Akt, p-GSK-3β) via Western blotting or ELISA.[21]
Metabolic Regulation
This compound has shown potential in combating obesity and improving insulin sensitivity, making it a compound of interest for metabolic disorders.[6][24][25]
Mechanism of Action
The anti-obesity effects of this compound were initially thought to be similar to capsaicin, involving thermogenesis.[25] However, further studies revealed a mechanism independent of uncoupling protein-1 (UCP1).[25] this compound inhibits adipogenesis (the differentiation of preadipocytes into mature fat cells) and can improve leptin resistance and insulin sensitivity.[5][25]
Key Signaling Pathways in Metabolic Regulation
This compound inhibits adipocyte differentiation by activating the ERK/MAPK signaling pathway.[5][25] This activation leads to the downregulation of key adipogenic transcription factors (like PPAR-γ) and negatively interferes with the insulin/Akt signaling pathway, which is a crucial promoter of adipogenesis.[25]
Caption: this compound's inhibition of adipogenesis via ERK/MAPK signaling.
Cardiovascular Effects
The role of this compound in the cardiovascular system is complex, with reports of both beneficial and potentially detrimental effects.
Mechanism of Action
-
Beneficial Effects: this compound has been reported to have vasodilatory effects, which can be beneficial for cardiovascular health.[5] It can also suppress inflammatory responses in macrophages and regulate vascular smooth muscle cells, potentially inhibiting the development of atherosclerosis.[14]
-
Cardiotoxicity: Conversely, some studies indicate a potential for cardiotoxicity.[18][26][27][28] At higher concentrations, this compound reduced the viability of primary neonatal rat cardiomyocytes and induced cardiac malfunction and malformations in zebrafish models.[18][26][27][28] This toxicity appears to be mediated by oxidative stress, as evidenced by increased lipid peroxidation and reduced superoxide dismutase activity.[18][26]
Quantitative Data: Cardiotoxicity
| Model | Endpoint | Concentration / IC50 | Reference |
| Primary neonatal rat cardiomyocytes | Cell Viability (24h IC50) | 28.44 µg/mL | [18][26][27][28] |
| Zebrafish | Lethality (LC10) | 354 ng/mL | [18][26][27][28] |
Pharmacokinetics and Bioavailability
A major hurdle for the clinical development of this compound is its poor pharmacokinetic profile. It has low aqueous solubility and, consequently, very low oral bioavailability.[4][7][11] The plasma concentration of this compound typically peaks within an hour of oral administration in rats.[29] Significant research efforts are underway to overcome these limitations, focusing on the development of novel drug delivery systems, such as phospholipid complexes and nanocomplexes, to enhance its solubility and bioavailability.[10][12][29]
Conclusion
This compound is a promising natural alkaloid with a broad spectrum of potent bioactive properties, particularly in the realms of oncology, inflammation, and neurodegenerative disease. Its ability to modulate multiple key signaling pathways underscores its potential as a multi-target therapeutic agent. However, the significant challenges posed by its poor bioavailability and potential for cardiotoxicity must be addressed through advanced formulation strategies and further toxicological studies. For drug development professionals, this compound represents a valuable chemical scaffold and a compelling candidate for further investigation and optimization to unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Dietary this compound Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells [mdpi.com]
- 15. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti-inflammatory and anti-infectious effects of Evodia rutaecarpa (Wuzhuyu) and its major bioactive components - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Protective effects of this compound in experimental paradigm of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective Studies of this compound in an Okadaic Acid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. This compound improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [PDF] Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 28. preprints.org [preprints.org]
- 29. mdpi.com [mdpi.com]
Evodiamine Signaling Pathways in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in oncology research for its potent anti-cancer properties.[1][2] A primary mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death, across a wide range of cancer cell lines.[1][3][4] This process is not mediated by a single mechanism but rather through the complex interplay of multiple signaling cascades. This compound has been shown to modulate key pathways that govern cell survival and death, including the intrinsic and extrinsic apoptotic pathways, the PI3K/Akt survival pathway, the Mitogen-Activated Protein Kinase (MAPK) cascade, and the NF-κB signaling pathway.[2][5][6] This technical guide provides an in-depth exploration of these core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through a multi-pronged approach, targeting both pro-survival and pro-death signaling pathways within cancer cells.
Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways
This compound-induced apoptosis converges on the activation of caspases, the executioner enzymes of programmed cell death.[1] It engages both the intrinsic and extrinsic pathways to initiate this cascade.
-
Intrinsic Pathway: This pathway is centered on the mitochondria. This compound alters the balance between pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins of the Bcl-2 family.[3][4][7] This shift increases mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[9]
-
Extrinsic Pathway: While the intrinsic pathway is predominant, this compound also activates the extrinsic pathway in some cell types, marked by the activation of the initiator caspase-8.[3][10]
-
Common Pathway: Both caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3.[8][9] Activated caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11][12]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. Akt (also known as Protein Kinase B) phosphorylates and inactivates several pro-apoptotic targets. This compound has been shown to potently inhibit this pathway.[5][13] By suppressing the phosphorylation and activation of Akt, this compound prevents the downstream inhibition of apoptotic machinery, thereby sensitizing cancer cells to apoptosis.[14][15][16] This inhibition is a key mechanism for its anti-proliferative effects.[17]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by this compound in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. This compound activates cellular apoptosis through suppressing PI3K/AKT and activating MAPK in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 15. Effects of this compound on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Evodiamine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. Traditionally used in Chinese medicine for a variety of ailments, modern research has begun to unravel the complex mechanisms underlying its therapeutic potential.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, with a focus on its applications in oncology, inflammation, and cardiovascular disease. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a valuable resource for researchers and drug development professionals.
Anti-Cancer Activity
This compound exhibits a broad spectrum of anti-cancer activities against various cancer cell lines, including those of the breast, prostate, lung, colon, and cervix.[2][3][4] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.[4][5]
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through multiple pathways. It has been shown to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which in turn activates the caspase cascade.[2][6] Specifically, this compound treatment leads to the cleavage of caspase-3, -8, and -9, and PARP.[3] Furthermore, this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and by modulating the PI3K/Akt and NF-κB signaling pathways.[2][4]
Inhibition of Cell Proliferation and Metastasis
This compound effectively inhibits the proliferation of a wide range of cancer cells.[4] It has also been shown to suppress the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[7]
Cell Cycle Arrest
A significant mechanism of this compound's anti-proliferative effect is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[4][8][9] This arrest is often associated with the modulation of key cell cycle regulatory proteins, including Cdc2/cyclin B.[2]
Quantitative Data: Anti-Cancer Activity of this compound and Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 253J | Bladder Cancer | 1.90 ± 0.31 | [3] |
| This compound | T24 | Bladder Cancer | 2.14 ± 0.26 | [3] |
| This compound | U2OS | Osteosarcoma | 6 | [9] |
| This compound | ARO | Anaplastic Thyroid Cancer | Not specified | [10] |
| This compound | SW579 | Anaplastic Thyroid Cancer | Not specified | [10] |
| This compound | HCT116 | Colorectal Cancer | Not specified | [11] |
| This compound | TCCSUP | Bladder Cancer | Not specified | [8] |
| This compound | AGS | Gastric Cancer | Not specified | [12] |
| This compound | MKN45 | Gastric Cancer | Not specified | [12] |
| This compound | A-375 | Melanoma | Not specified | [7] |
| N-benzoyl analogue 7u | A549 | Lung Cancer | 0.86 | [13] |
| N-benzoyl analogue 7u | HCT-116 | Colon Cancer | 2.6 | [13] |
| N-benzoyl analogue 7u | MDA-MB-435 | Melanoma | 0.049 | [13] |
| Derivative 8b | H460 | Lung Cancer | 6.69 | [2] |
| Derivative 8b | A549 | Lung Cancer | 20.02 | [2] |
| Derivative 8b | Eca109 | Esophageal Cancer | 16.47 | [2] |
| Derivative F-3 | Huh7 | Hepatocellular Carcinoma | 0.05 | [14] |
| Derivative F-3 | SK-Hep-1 | Hepatocellular Carcinoma | 0.07 | [14] |
| Derivative F-4 | Huh7 | Hepatocellular Carcinoma | 0.04 | [14] |
| Derivative F-4 | SK-Hep-1 | Hepatocellular Carcinoma | 0.06 | [14] |
| Derivative D7-09 | Various | Various | 9.75-26.11 nM | [15] |
Anti-Inflammatory Activity
This compound exhibits potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. It has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[16][17] The anti-inflammatory actions of this compound are mediated, in part, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[16][17] Furthermore, this compound can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[16]
Cardiovascular Effects
The cardiovascular effects of this compound are multifaceted. It has been reported to have a beneficial effect on cardiovascular diseases.[16] this compound exhibits a vasodilatory effect, which is dependent on the endothelium.[16] However, some studies suggest potential cardiotoxicity at higher concentrations, indicating a need for careful dose-response evaluation.[18][19] One study reported a 24-hour 50% inhibitory concentration (IC50) of 28.44 µg/mL on primary cultured neonatal rat cardiomyocytes.[18][19]
Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a result of its ability to modulate multiple intracellular signaling pathways. Below are graphical representations of key pathways involved in its anti-cancer activity.
Figure 1: this compound-induced apoptotic signaling pathways.
Figure 2: Mechanism of this compound-induced G2/M cell cycle arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by trypsinization.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[20]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude mice or NOD/SCID mice).[8][10]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Administer this compound or its derivatives to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.[8][10][11]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the field of oncology. Their multi-target-directed pharmacological actions offer a distinct advantage in treating complex diseases. While the anti-cancer properties of this compound are well-documented, further research is warranted to fully elucidate its mechanisms of action in other therapeutic areas, such as inflammation and cardiovascular disease. The development of novel derivatives with improved efficacy, solubility, and reduced toxicity is a key area for future investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Design, Synthesis, and Evaluation of this compound Derivatives with Hydroxy Groups - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces reactive oxygen species-dependent apoptosis and necroptosis in human melanoma A-375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of this compound on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives as Potential Antihepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of this compound Derivatives as Antibody-Drug Conjugate Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
Evodiamine: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine, a quinazolinone indole alkaloid, is a prominent bioactive compound isolated from the fruit of Tetradium ruticarpum (formerly Evodia rutaecarpa).[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments, including headaches, digestive disorders, and postpartum complications.[4][5] Modern pharmacological research has revealed that this compound possesses a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective effects, making it a compound of significant interest for drug discovery and development.[2][6] This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the dried, unripe fruit of Tetradium ruticarpum, a tree native to China and Korea.[7][8] In traditional Chinese medicine, the fruit is known as "Wu-Chu-Yu".[8][9] this compound is one of the major alkaloidal constituents of the fruit, alongside other bioactive compounds such as rutaecarpine.[4][10] The concentration of this compound in the plant material can vary depending on factors such as the geographical origin, harvest time, and processing methods.[11]
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process of extraction followed by purification. Various techniques have been developed and optimized to achieve high yield and purity.
Data Presentation: Comparison of Extraction and Purification Methods
The following tables summarize quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of the efficiency of different methodologies.
Table 1: Comparison of this compound Extraction Methods from Tetradium ruticarpum
| Extraction Method | Solvent/Conditions | Yield of this compound | Reference |
| Solvent Extraction | 70% Ethanol (reflux) | Enriched extract with 11.5% this compound | [1] |
| Hot Water (reflux) | 16.06% yield of total aqueous extract (this compound content not specified) | [12] | |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol as co-solvent (78 min, 62°C, 280 bar, 0.4 mL/min co-solvent flow) | 1.217 mg/g of dried fruit | [11] |
Table 2: Comparison of this compound Purification Methods
| Purification Method | Starting Material | Yield of Purified this compound | Purity | Reference |
| Column Chromatography | Crude extract | 128 mg from 3.2 g of crude sample | 98.5% (by HPLC) | [8] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude extract (180 mg) | 28 mg | 98.7% (by HPLC) | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the isolation and purification of this compound.
Protocol 1: Solvent Extraction and Column Chromatography Purification
This protocol is based on a method that yields a high-purity crystalline product.
1. Extraction:
-
Plant Material: 1 kg of dried, powdered fruit of Tetradium ruticarpum.
-
Solvent: 8 L of 70% ethanol.
-
Procedure:
-
Add the powdered fruit to a large flask and add the 70% ethanol.
-
Perform reflux extraction for 2 hours. Repeat the extraction process three times with fresh solvent each time.
-
Combine the ethanol extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
2. Acid-Base Extraction (Pre-purification):
-
Procedure:
-
Dissolve the crude extract in a 2% HCl solution.
-
Filter the acidic solution to remove insoluble residues.
-
Adjust the pH of the filtrate to 9-10 with a 25% ammonia solution to precipitate the alkaloids.
-
Collect the precipitate by filtration and dry it to obtain a crude alkaloid fraction.
-
3. Column Chromatography:
-
Stationary Phase: Alumina (100-200 mesh).
-
Eluent: A gradient of ethyl acetate in dichloromethane.
-
Procedure:
-
Prepare a column with the alumina stationary phase.
-
Dissolve the crude alkaloid fraction in a minimal amount of dichloromethane.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of ethyl acetate in dichloromethane, starting with 100% dichloromethane and gradually increasing the concentration of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain crystalline this compound.
-
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol describes an optimized method for the extraction of this compound using supercritical CO₂.[11]
-
Apparatus: Supercritical fluid extractor.
-
Parameters:
-
Pressure: 280 bar
-
Temperature: 62°C
-
Dynamic Extraction Time: 78 minutes
-
Co-solvent: Methanol
-
Co-solvent Flow Rate: 0.4 mL/min
-
-
Procedure:
-
Grind the dried fruit of Tetradium ruticarpum to a fine powder.
-
Load the powdered material into the extraction vessel of the SFE system.
-
Set the extraction parameters as listed above.
-
Initiate the extraction process. The supercritical CO₂ modified with methanol will pass through the plant material, extracting the target compounds.
-
The extract is collected in a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the extracted compounds.
-
Protocol 3: High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a method for the one-step purification of this compound from a crude extract.[11]
-
Apparatus: High-Speed Counter-Current Chromatograph.
-
Two-Phase Solvent System: n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).
-
Procedure:
-
Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the HSCCC column with the stationary phase (the lower phase of the solvent system).
-
Dissolve the crude extract in a mixture of the upper and lower phases.
-
Inject the sample solution into the HSCCC.
-
Pump the mobile phase (the upper phase) through the column at a specific flow rate while the column is rotating at a high speed.
-
Monitor the effluent with a UV detector and collect fractions.
-
Analyze the collected fractions by HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Signaling Pathways and Experimental Workflows
The biological activities of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
This compound Isolation and Purification Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound from its natural source.
Caption: General workflow for this compound isolation.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through both intrinsic and extrinsic pathways.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound's Effect on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway in cancer cells.
Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.
This compound's Modulation of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound can inhibit the activation of NF-κB.
Caption: this compound's inhibition of the NF-κB pathway.
Conclusion
This compound stands out as a natural product with significant therapeutic potential. The methodologies for its isolation and purification from Tetradium ruticarpum are well-established, with various techniques offering different advantages in terms of yield, purity, and scalability. A thorough understanding of these methods, coupled with insights into its mechanisms of action on key cellular signaling pathways, is essential for advancing the research and development of this compound-based therapeutics. This guide provides a foundational resource for scientists and researchers dedicated to harnessing the potential of this promising natural compound.
References
- 1. Chiral high-performance liquid chromatographic separation of this compound enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Supercritical Carbon Dioxide Extraction of Polyphenols from Black Rosehip and Their Bioaccessibility Using an In Vitro Digestion/Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and rutaecarpine from Tetradium ruticarpum in the treatment of liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of extraction of this compound and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
Evodiamine's Impact on Cell Cycle Regulation: A Technical Guide for Researchers
An in-depth exploration of the molecular mechanisms and cellular consequences of evodiamine-induced cell cycle arrest, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential as a therapeutic agent.
Introduction
This compound, a quinazolinone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic activities across a wide range of cancer cell lines. A primary mechanism underlying its anticancer effects is the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints. This guide provides a detailed technical overview of the effects of this compound on cell cycle regulation, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing the intricate signaling pathways involved.
Data Presentation: Quantitative Effects of this compound
The efficacy of this compound in inhibiting cancer cell proliferation and inducing cell cycle arrest is concentration-dependent and varies among different cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the quantitative effects of this compound on cell cycle distribution.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Citation(s) |
| U2OS | Osteosarcoma | 6 | Not Specified | [1][2] |
| hFOB 1.19 (normal) | Osteoblast | 105 | Not Specified | [2] |
| HT29 | Colorectal Cancer | 30 | 24 | [3] |
| HT29 | Colorectal Cancer | 15 | 48 | [3] |
| HCT116 | Colorectal Cancer | 15 | 24 | [3] |
| HCT116 | Colorectal Cancer | 15 | 48 | [3] |
| A549 | Non-Small Cell Lung Cancer | 22.44 | 24 | [4] |
| Lewis Lung Carcinoma (LLC) | Lung Cancer | 6.86 | 48 | [4] |
| B16-F10 | Melanoma | 2.4 | Not Specified | [5] |
| MDA-MB-231 | Breast Cancer | 17.48 (µg/mL) | 24 | [6] |
| MDA-MB-231 | Breast Cancer | 9.47 (µg/mL) | 48 | [6] |
| MCF-7 | Breast Cancer | 20.98 (µg/mL) | 24 | [6] |
| MCF-7 | Breast Cancer | 15.46 (µg/mL) | 48 | [6] |
| DU-145 | Prostate Cancer | 1-2 | Not Specified | [7] |
| PC-3 | Prostate Cancer | 1-2 | Not Specified | [7] |
| H460 | Lung Cancer | 1-2 | Not Specified | [7] |
| HCT-5 | Colon Cancer | 1-2 | Not Specified | [7] |
| SF-268 | Glioblastoma | 1-2 | Not Specified | [7] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound (µM) | Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Citation(s) |
| HCT-116 | 0 (Control) | 48 | Not Specified | 13.9 ± 7.0 | Not Specified | [8] |
| HCT-116 | 1.5, 3.0, 6.0 | 48 | Not Specified | 39.7 ± 11.7 (at highest conc.) | Not Specified | [8] |
| K562 | 0 (Control) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| K562 | 2, 4, 8 | Not Specified | Increased | Not Specified | Not Specified | [9] |
| MDA-MB-231 | 0 (Control) | 24 | Not Specified | Not Specified | Not Specified | [6] |
| MDA-MB-231 | 2.5 (µg/mL) | 24 | Not Specified | Not Specified | 15.5 | [6] |
| MCF-7 | 0 (Control) | 24 | Not Specified | Not Specified | Not Specified | [6] |
| MCF-7 | 2.5 (µg/mL) | 24 | Not Specified | Not Specified | 23.6 | [6] |
Signaling Pathways Modulated by this compound
This compound exerts its effects on cell cycle regulation by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
Caption: this compound induces G2/M arrest by inhibiting Wee1/Myt1 and preventing Cdc25C activation.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell cycle progression.
Caption: this compound disrupts cell cycle progression by inhibiting the Raf/MEK/ERK signaling pathway.
Caption: this compound can activate the p53-p21-Rb pathway, leading to G1/S phase cell cycle arrest.
Detailed Experimental Protocols
To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should span a range that includes the expected IC50 value. The final DMSO concentration in all wells, including the control, should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence).
Western Blotting for Cell Cycle-Related Proteins
This protocol is used to analyze the expression levels of key proteins involved in cell cycle regulation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-p-Cdc2, anti-Cdc25C, anti-p21, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound demonstrates significant potential as an anticancer agent through its ability to induce cell cycle arrest, primarily at the G2/M and G1/S phases, in a variety of cancer cell types. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as the Cdc2/Cyclin B1, PI3K/AKT/mTOR, Raf/MEK/ERK, and p53-p21-Rb pathways. This technical guide provides a comprehensive resource for researchers, summarizing the quantitative effects of this compound, offering detailed experimental protocols for its study, and visualizing the complex molecular interactions that underpin its cell cycle regulatory functions. Further investigation into the nuanced effects of this compound in different cancer contexts will be crucial for its development as a potential therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of this compound on apoptosis and cell cycle arrest in human colorectal cancer cells [cjpt.magtechjournal.com]
- 9. researchgate.net [researchgate.net]
In Vitro Anti-inflammatory Effects of Evodiamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Evodiamine, a quinazolinone alkaloid isolated from the traditional Chinese herb Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. Among these, its potent anti-inflammatory properties, demonstrated in numerous in vitro studies, position it as a promising candidate for the development of novel therapeutics targeting inflammatory diseases. This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways implicated in the inflammatory response. In vitro studies have consistently shown its ability to interfere with pro-inflammatory cascades in various cell types, primarily in macrophage and microglial cell lines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has been shown to potently inhibit NF-κB activation.[1][2] This inhibition is achieved through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1] Consequently, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.[1][3]
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are critical signaling molecules that regulate the production of inflammatory mediators. This compound has been demonstrated to suppress the phosphorylation of these MAPKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[4] By inhibiting the activation of the MAPK cascade, this compound further reduces the expression of pro-inflammatory genes.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.[5] It achieves this by preventing the assembly of the inflammasome complex, specifically by inhibiting the oligomerization of the adaptor protein ASC.[5] This leads to a reduction in caspase-1 activation and, consequently, decreased production of mature IL-1β and IL-18.[5]
References
Exploring the neuroprotective potential of Evodiamine
An In-depth Technical Guide on its Core Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Evodiamine, a naturally occurring indole alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant scientific interest for its diverse pharmacological activities. Emerging evidence strongly suggests its potential as a neuroprotective agent, offering a multifaceted approach to combating the complex pathologies of neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, detailing its effects on key signaling pathways, summarizing quantitative experimental data, and outlining methodological protocols.
Core Neuroprotective Mechanisms
This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities. It has been shown to modulate several critical signaling pathways involved in neuronal survival and function. Notably, this compound can cross the blood-brain barrier, a crucial characteristic for any centrally acting therapeutic agent.[1][2][3]
Anti-Inflammatory Effects
Chronic neuroinflammation is a key contributor to the progression of neurodegenerative disorders. This compound has demonstrated potent anti-inflammatory properties by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.[4][5] Studies have shown that this compound can significantly decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in the brain.[1][2][5] This anti-inflammatory action is mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[1][5]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage. This compound combats oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[6][7][8][9] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[6][7][8] By promoting the nuclear translocation of Nrf2, this compound enhances the cellular antioxidant capacity, leading to reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH).[5][7]
Modulation of Signaling Pathways
This compound's neuroprotective effects are underpinned by its ability to modulate several key intracellular signaling pathways:
-
Nrf2/HO-1 Pathway: As mentioned, this compound activates the Nrf2/HO-1 pathway to confer protection against oxidative stress.[6][7][8]
-
PI3K/Akt/GSK-3β Pathway: This pathway is crucial for promoting cell survival and proliferation. This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which in turn inhibits glycogen synthase kinase 3-beta (GSK-3β).[1][5][10] The inhibition of GSK-3β is neuroprotective as it is involved in tau hyperphosphorylation, a hallmark of Alzheimer's disease.[10]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to inactivate the MAPK pathway, contributing to its anti-inflammatory and neuroprotective effects.[6][8][9]
-
NF-κB Pathway: this compound inhibits the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes, thereby suppressing neuroinflammation.[1][5]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Line | Insult | This compound Concentration | Outcome Measurement | Result | Reference |
| SH-SY5Y | H₂O₂ (150 μM) | 0.005, 0.05, 0.5 μg/mL | Cell Viability (CCK8 assay) | Significantly improved cell viability compared to H₂O₂-treated cells.[4] | [4] |
| PC12 | MPP⁺ or H₂O₂ | Not specified | Cell Injury | Significantly reduced MPP⁺ or H₂O₂-induced cell injury in a dose-dependent manner.[3] | [3] |
| HK-2 | Cadmium Chloride (40 µM) | 5, 20, 50 μM | Cell Viability (MTT assay) | Attenuated the decrease in cell viability.[7] | [7] |
| HK-2 | Cadmium Chloride (40 µM) | 5, 20, 50 μM | Apoptosis (Flow Cytometry) | Attenuated the increase in apoptosis.[7] | [7] |
| HT22 | L-Glutamate (25 mM) | Not specified | Cell Viability | Significantly enhanced cell viability.[11] | [11] |
Table 2: In Vivo Neuroprotective Effects of this compound in Animal Models
| Animal Model | Treatment | Outcome Measurement | Result | Reference |
| Sporadic AD Mice (ICV-STZ) | 50 or 100 mg/kg/day (oral) for 21 days | Cognitive Deficits (Novel Object Recognition, Morris Water Maze) | Improved cognitive deficits.[5][12] | [5][12] |
| Sporadic AD Mice (ICV-STZ) | 100 mg/kg/day (oral) for 21 days | Acetylcholinesterase (Ache) Activity | Reduced Ache activity by 50.3%.[5] | [5] |
| Sporadic AD Mice (ICV-STZ) | 100 mg/kg/day (oral) for 21 days | MDA Level | Reduced MDA level by 35.3%.[5] | [5] |
| Sporadic AD Mice (ICV-STZ) | 100 mg/kg/day (oral) for 21 days | GSH Activity | Increased GSH activity by 82.2%.[5] | [5] |
| Sporadic AD Mice (ICV-STZ) | 100 mg/kg/day (oral) for 21 days | SOD Activity | Increased SOD activity by 73.2%.[5] | [5] |
| Sporadic AD Mice (ICV-STZ) | 100 mg/kg/day (oral) for 21 days | TNF-α, IL-1β, IL-6 Levels | Decreased TNF-α by 39.8%, IL-1β by 44.9%, and IL-6 by 39.8%.[5] | [5] |
| AD Mice | Not specified | Glucose Uptake in Brain | Increased glucose uptake.[1] | [1] |
| Severe TBI Mice | 0.3-3.0 mg/kg (intraperitoneal) | Neurological Outcomes | Attenuated cerebral edema and reduced neuroinflammation.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature.
In Vitro Neuroprotection Assay
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Induction of Neurotoxicity: To induce neurotoxicity, cells are treated with an insulting agent such as hydrogen peroxide (H₂O₂) at a final concentration of 150 μM for a specified duration (e.g., 3 hours).[4]
-
This compound Treatment: this compound is added to the cell culture at various concentrations (e.g., 0.5, 0.05, and 0.005 μg/mL) and incubated for 24 hours.[4]
-
Assessment of Cell Viability: Cell viability is determined using a Cell Counting Kit-8 (CCK8) or MTT assay. The absorbance is measured at a specific wavelength (e.g., 450 nm), and the relative cell viability is calculated by normalizing to the vehicle control.[4]
Western Blot Analysis
-
Protein Extraction: Cells or brain tissues are lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, NF-κB) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[6][8]
Animal Model of Sporadic Alzheimer's Disease
-
Animal Model Induction: Sporadic Alzheimer's disease is induced in mice by intracerebroventricular (ICV) injection of streptozotocin (STZ) (e.g., 3 mg/kg) on alternate days.[5][12]
-
This compound Administration: this compound is administered orally to the mice daily at specific doses (e.g., 50 or 100 mg/kg) for a set period (e.g., 21 days), starting from the first day of STZ injection.[5][12]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze and novel object recognition test.[5][12]
-
Biochemical and Histological Analysis: After the treatment period, the mice are euthanized, and brain tissues (e.g., hippocampus) are collected for biochemical assays (e.g., measuring levels of oxidative stress markers and inflammatory cytokines) and histological analysis.[5]
Visualizing the Pathways and Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for assessing its neuroprotective potential.
Caption: Key signaling pathways modulated by this compound for neuroprotection.
Caption: General experimental workflow for evaluating this compound's neuroprotection.
Conclusion
This compound presents a compelling profile as a neuroprotective agent with a multi-target mechanism of action. Its ability to mitigate neuroinflammation, combat oxidative stress, and modulate key signaling pathways involved in neuronal survival highlights its therapeutic potential for a range of neurodegenerative diseases. The quantitative data from both in vitro and in vivo studies provide a strong foundation for its continued investigation. Further research, including preclinical and clinical studies, is warranted to fully elucidate its efficacy and safety profile for therapeutic use in humans. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing novel treatments for neurological disorders.
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Studies of this compound in an Okadaic Acid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood-brain barrier permeability and neuroprotective effects of three main alkaloids from the fruits of Euodia rutaecarpa with MDCK-pHaMDR cell monolayer and PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound derivatives improve cognitive abilities in APPswe/PS1ΔE9 transgenic mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. This compound ameliorates intervertebral disc degeneration through the Nrf2 and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of this compound blocking Nrf2/MAPK pathway to inhibit apoptosis of grass carp hepatocytes induced by DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of an this compound derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Basis for the Use of this compound in Alzheimer’s Disease: Antioxidation and Antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effects of this compound in experimental paradigm of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound attenuates neurological impairment by inducing PANoptosis in microglia after severe traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the chemical structure-activity relationship of Evodiamine
An In-depth Technical Guide to the Chemical Structure-Activity Relationship of Evodiamine
Introduction
This compound is a naturally occurring indole alkaloid extracted from the fruits of Evodia rutaecarpa (Wu-Chu-Yu), a plant long utilized in traditional Chinese medicine.[1][2] It possesses a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-obesity, and cardioprotective effects.[2][3] The core chemical structure of this compound, a pentacyclic quinazolinocarboline system, serves as a privileged scaffold for medicinal chemists.[4] However, natural this compound often exhibits suboptimal biological activity and poor pharmacokinetic properties, such as low water solubility and bioavailability, which limit its clinical application.[5][6]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound. It details how specific structural modifications influence its biological functions, summarizes quantitative data from key studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved in its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this compound and its derivatives as potential therapeutic agents.
Core Chemical Structure
This compound features a rigid, polycyclic 6/5/6/6/6 ring system. Structural modifications have primarily focused on the A, D, and E rings, as well as the C5, N-13, and N-14 positions, in an effort to enhance potency and overcome pharmacokinetic challenges.[3]
Structure-Activity Relationship (SAR) Analysis
Anticancer Activity
This compound and its derivatives exert anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][5][7] A key mechanism for many potent derivatives is the dual inhibition of topoisomerase I (Top1) and topoisomerase II (Top2).[8][9][10]
Key SAR Findings:
-
E-Ring Modifications : The E-ring is a critical site for modification. The introduction of a hydroxyl group at the C-10 position can dramatically increase antitumor activity.[9] For instance, the 10-hydroxyl derivative 10j showed GI50 values lower than 3 nM across multiple cancer cell lines, whereas replacing the hydroxyl with a methoxyl group led to a significant loss of activity.[9] Disubstituted derivatives on the E-ring have also yielded compounds with potent anti-hepatocellular carcinoma activity, with IC50 values as low as 0.04 µM.[10][11]
-
A-Ring Modifications : The A-ring also presents opportunities for potency enhancement. A hydroxyl group at the C-3 position has been shown to be important for activity.[9] Furthermore, introducing an amino group at the C-2 position resulted in a derivative (8a ) with potent inhibitory activity against MDA-MB-231 (IC50 = 0.79 µM) and SW620 (IC50 = 1.28 µM) cancer cells.[12]
-
N-14 Position : Substitution on the N-14 phenyl group has been explored. Combining a meta-fluoro substitution on the N-14 phenyl with modifications on the E-ring has produced derivatives with favorable bioactivity.[10]
-
C-Ring Modifications : Ring-opening modifications of the C-ring have led to novel derivatives, with a hexyl-substituted compound showing strong antitumor activity against BGC803 and SW480 gastric and colon cancer cell lines.[13]
Table 1: Antiproliferative Activity of this compound Derivatives (IC50/GI50 Values)
| Compound | Modification | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Parent Compound | U2OS (Osteosarcoma) | 6 | [14] |
| This compound | Parent Compound | HepG2 (Liver) | >100 | [15] |
| 10j | 10-hydroxyl | A549, HCT116, SNU-398 | <0.003 | [9] |
| 10g | 10-methoxyl | A549, HCT116, SNU-398 | 0.44 - 1.07 | [9] |
| F-3 | E-ring disubstituted | Huh7 (Liver) | 0.05 | [10][11] |
| F-4 | E-ring disubstituted | Huh7 (Liver) | 0.04 | [10][11] |
| F-4 | E-ring disubstituted | SK-Hep-1 (Liver) | 0.06 | [10][11] |
| 8a | 2-amino | MDA-MB-231 (Breast) | 0.79 | [12] |
| 8a | 2-amino | SW620 (Colon) | 1.28 | [12] |
| 8b | 2-hydroxy | H460 (Lung) | 6.69 | [16] |
| 112 | NO-donating derivative | BGC-823 (Gastric) | 0.07 | [7] |
Anticancer Signaling Pathways
This compound's anticancer effects are mediated by modulating numerous signaling pathways. It can induce apoptosis by altering the Bax/Bcl-2 ratio and activating caspases.[1][6] It also inhibits critical cell survival pathways such as PI3K/Akt and Raf/MEK/ERK and suppresses the activation of transcription factors like NF-κB and STAT3.[1][7][14][17]
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties, providing a scientific rationale for its traditional use.[18] The primary mechanism involves the inhibition of key inflammatory mediators.
Key SAR Findings and Mechanism:
-
This compound strongly inhibits the synthesis of prostaglandin E2 (PGE2) in lipopolysaccharide-treated cells.[18]
-
This effect is achieved by inhibiting the induction of cyclooxygenase-2 (COX-2), a critical enzyme in the pro-inflammatory cascade.[18][19]
-
The suppression of COX-2 is mediated through the inhibition of Nuclear Factor-kappa B (NF-κB) activation, a pivotal transcription factor that governs the expression of many pro-inflammatory genes.[1][18][19]
Anti-obesity Activity
This compound has been investigated for its potential to combat obesity.[20] While initially thought to act similarly to capsaicin, subsequent research has revealed a distinct, UCP1-independent mechanism.[21][22][23]
Key SAR Findings and Mechanism:
-
This compound prevents diet-induced obesity in animal models, reducing body weight gain and fat accumulation.[21][22]
-
This effect is not dependent on uncoupling protein-1 (UCP1) thermogenesis, distinguishing it from capsaicin.[22][23]
-
The primary mechanism is the inhibition of adipogenesis (the formation of fat cells). This compound activates the ERK/MAPK signaling pathway in preadipocytes.[4][22]
-
The activation of ERK/MAPK leads to the downregulation of key adipogenic transcription factors (e.g., PPAR-γ) and creates negative cross-talk with the insulin/Akt signaling pathway, effectively blocking adipocyte differentiation.[22][23]
Experimental Protocols
The evaluation of this compound and its derivatives involves a standard cascade of in vitro and in vivo assays.
In Vitro Antiproliferative Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding : Cancer cells (e.g., Huh7, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment : Cells are treated with various concentrations of this compound derivatives for a specified period (e.g., 48-72 hours).[10][12]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[24]
-
Absorbance Reading : The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (concentration causing 50% inhibition of cell growth) is calculated.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to elucidate the compound's effect on signaling pathways.
-
Protein Extraction : Cells treated with the compound are lysed to extract total protein.
-
Protein Quantification : Protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE : Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2).[14]
-
Secondary Antibody & Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This animal model assesses the antitumor efficacy of a compound in a living organism.
-
Cell Implantation : Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth : Tumors are allowed to grow to a palpable size.
-
Compound Administration : Mice are randomized into groups and treated with the vehicle control, a positive control drug (e.g., sorafenib), or the this compound derivative via a specific route (e.g., intraperitoneal injection).[11]
-
Monitoring : Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot). The tumor growth inhibition (TGI) rate is calculated.[11]
Conclusion
The chemical structure of this compound provides a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies have clearly demonstrated that targeted modifications to its pentacyclic core can lead to derivatives with substantially enhanced potency against cancer, inflammation, and obesity. The E-ring, particularly at the C-10 position, and the A-ring have emerged as hotspots for modifications that yield highly active compounds. The dual inhibition of topoisomerases and the modulation of key signaling pathways like PI3K/Akt, NF-κB, and ERK are central to the multifaceted activities of these derivatives.
Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve bioavailability and clinical translatability. The use of drug delivery systems, such as solid dispersions or nanoformulations, may help overcome the inherent solubility issues of the this compound scaffold.[5][6][25] The rich SAR data available provides a robust foundation for the rational design of next-generation this compound-based drugs with superior efficacy and safety profiles.
References
- 1. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 2. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Structural Modification and Mode of Anticancer Action of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New tricks for an old natural product: discovery of highly potent this compound derivatives as novel antitumor agents by systemic structure-activity relationship analysis and biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives as Potential Antihepatocellular Carcinoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Antitumor Activity of this compound Derivatives With Nitro, Amino, and Methoxy Groups - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 13. Synthesis of ring opening of this compound derivatives and evaluation on their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Rutaecarpine as Potential Anticancer Compounds: A Combined Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Design, Synthesis, and Evaluation of this compound Derivatives with Hydroxy Groups - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 17. researchgate.net [researchgate.net]
- 18. Anti-inflammatory principles from the fruits of Evodia rutaecarpa and their cellular action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. caringsunshine.com [caringsunshine.com]
- 21. Capsaicin-like anti-obese activities of this compound from fruits of Evodia rutaecarpa, a vanilloid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preparation of this compound Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evodiamine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques for the extraction and purification of evodiamine from its primary natural source, the dried unripe fruit of Tetradium ruticarpum (previously Evodia rutaecarpa). Detailed protocols for common methods are provided, along with a summary of quantitative data to aid in method selection and optimization.
Introduction
This compound is a quinazoline-carboline alkaloid that has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects.[1][2] The therapeutic potential of this compound has driven the development of efficient methods for its extraction and purification to ensure a consistent and high-quality supply for research and drug development purposes. This document outlines several established and emerging techniques for the isolation of this compound.
Extraction Techniques
A variety of extraction methods have been developed for this compound, each with its own set of advantages and disadvantages. The choice of method often depends on the desired yield, purity, cost, and environmental impact.
Conventional Solvent Extraction
This traditional method involves the use of organic solvents to extract this compound from the plant material. Ethanol is a commonly used solvent.
Advanced Extraction Techniques
To improve efficiency and reduce the environmental impact of solvent-based methods, several advanced techniques have been developed.
-
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical carbon dioxide (SC-CO2), often with a co-solvent like methanol or ethanol, to extract this compound. SFE is known for its high selectivity and the use of environmentally benign solvents.[3]
-
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to disrupt the plant cell walls, enhancing the extraction process. This method can significantly reduce extraction time and solvent consumption.[4]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction.
Quantitative Data Summary for this compound Extraction
| Extraction Method | Plant Material | Solvent System | Temperature (°C) | Pressure (bar) | Time | Yield of this compound (mg/g) | Reference |
| Supercritical Fluid Extraction (SFE) | Evodia rutaecarpa fruit | CO2 with methanol as co-solvent | 62 | 280 | 78 min | 1.217 | [3] |
| Conventional Solvent Extraction | Evodia rutaecarpa | 70% Ethanol | Reflux | Atmospheric | 3 x 2h | Not specified | [5] |
Purification Techniques
Following extraction, the crude extract contains a mixture of compounds, and further purification is necessary to isolate this compound.
Chromatographic Methods
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products like this compound. It avoids the use of solid stationary phases, reducing the risk of sample adsorption and degradation.
-
Macroporous Resin Chromatography: This technique utilizes macroporous resins to adsorb the target compounds from the crude extract, which are then eluted with a suitable solvent. It is a cost-effective method for preliminary purification and enrichment.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of this compound to achieve high purity. Chiral HPLC can also be employed to separate this compound enantiomers.[6]
Quantitative Data Summary for this compound Purification
| Purification Method | Crude Extract Source | Solvent System/Mobile Phase | Purity of this compound | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | Evodia rutaecarpa | n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v) | 98.7% | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Evodia rutaecarpa | n-hexane/ethyl acetate/methanol/water (3.0:2.5:3.5:2.0, v/v/v/v) | High Purity | [8] |
| Macroporous Resin (D101) | Evodiae Fructus | 95% Ethanol for desorption | 5.89% (in purified extract) | [9] |
| Preparative HPLC | Evodia rutaecarpa | Isocratic RP-HPLC | Not specified | [10] |
| Open Column Chromatography | Evodiae fructus | Not specified | 98.5% | [11] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
Objective: To extract this compound from Evodia rutaecarpa fruit using SFE.
Materials:
-
Dried and powdered Evodia rutaecarpa fruit
-
Supercritical Fluid Extractor
-
CO2 (SFC grade)
-
Methanol (HPLC grade)
-
HPLC for analysis
Procedure:
-
Load the powdered Evodia rutaecarpa fruit into the extraction vessel of the SFE system.
-
Set the extraction parameters:
-
Pressure: 280 bar
-
Temperature: 62 °C
-
Dynamic Extraction Time: 78 minutes
-
CO2 flow rate: As per instrument specifications
-
Co-solvent (methanol) flow rate: 0.4 mL/min[3]
-
-
Initiate the extraction process.
-
Collect the extract from the collection vessel.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Analyze the this compound content in the extract using a validated HPLC method.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound
Objective: To purify this compound from a crude extract using HSCCC.
Materials:
-
Crude extract of Evodia rutaecarpa
-
HSCCC instrument
-
n-hexane, ethyl acetate, methanol, water (all HPLC grade)
-
HPLC for purity analysis
Procedure:
-
Prepare the two-phase solvent system: n-hexane-ethyl acetate-methanol-water (5:5:7:5, v/v/v/v).[7]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Fill the HSCCC column with the stationary phase (the upper phase).
-
Pump the mobile phase (the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC column.
-
Collect fractions at regular intervals.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Combine the fractions containing pure this compound and evaporate the solvent.
-
Determine the purity of the isolated this compound using HPLC.
Visualizations
Experimental Workflow: this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Its anti-cancer and anti-inflammatory activities are of particular interest.
Anti-Cancer Signaling Pathways:
This compound has been shown to induce apoptosis and inhibit proliferation in various cancer cells by targeting pathways such as NF-κB, PI3K/Akt, and MAPK/ERK.[7][8][10][12]
Caption: this compound's inhibitory effects on key cancer signaling pathways.
Anti-Inflammatory Signaling Pathway:
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[10][13]
References
- 1. This compound as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 7. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
High-performance liquid chromatography (HPLC) analysis of Evodiamine
These application notes provide a comprehensive guide for the analysis of Evodiamine using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This compound is a quinazolinocarboline indole alkaloid predominantly found in the unripe fruit of Evodia rutaecarpa (Juss.) Benth. (Rutaceae family). It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and vasodilatory effects. Accurate and reliable quantification of this compound in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. HPLC is a robust and widely used technique for this purpose.
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis of this compound. The protocols are based on established and validated methods from the scientific literature.
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for extraction from herbal materials and biological fluids.
2.1.1. Extraction from Evodia fructus (Herbal Material)
This protocol is suitable for the extraction of this compound from the dried, unripe fruit of Evodia rutaecarpa.
-
Materials:
-
Dried Evodia fructus powder
-
Methanol, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filter
-
-
Procedure:
-
Accurately weigh 1.0 g of powdered Evodia fructus into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
2.1.2. Solid-Phase Extraction (SPE) from Human Serum
This protocol is designed for the extraction and purification of this compound from human serum samples, suitable for pharmacokinetic studies.[1]
-
Materials:
-
Human serum sample
-
C18 SPE cartridge
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Nitrogen evaporator
-
-
Procedure:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the human serum sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Elute this compound from the cartridge with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
-
HPLC Chromatographic Conditions
Multiple HPLC methods have been developed for this compound analysis. Below are two representative methods: a standard reversed-phase HPLC-UV method and a more sensitive LC-MS/MS method.
2.2.1. HPLC-UV Method
This method is suitable for the quantification of this compound in herbal extracts.[2]
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
-
Column:
-
C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. A typical gradient could be:
-
0-10 min: 30-50% Acetonitrile
-
10-20 min: 50-70% Acetonitrile
-
20-25 min: 70-30% Acetonitrile
-
-
-
Flow Rate:
-
1.0 mL/min
-
-
Column Temperature:
-
30°C
-
-
Detection Wavelength:
-
Injection Volume:
-
10-20 µL
-
2.2.2. LC-MS/MS Method for Biological Samples
This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices like rat plasma.[4]
-
Instrumentation:
-
UPLC or HPLC system coupled with a tandem mass spectrometer (MS/MS)
-
-
Column:
-
C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Isocratic or gradient elution can be used. For example, an isocratic elution with 85% Methanol and 15% water containing 5 mmol/L ammonium formate.[1]
-
-
Flow Rate:
-
Column Temperature:
-
35-40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 304.1 → 288.1 (Quantifier), 304.1 → 146.1 (Qualifier)[1]
-
Internal Standard (e.g., Carbamazepine): m/z 237.1 → 194.1
-
-
-
Injection Volume:
-
5-20 µL[4]
-
Data Presentation
The following tables summarize the quantitative data from validated HPLC methods for this compound analysis, providing a reference for expected performance.
Table 1: HPLC Method Validation Parameters for this compound in Herbal Extracts
| Parameter | Result | Reference |
| Linearity Range | 2 - 100 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.9999 | [2] |
| Precision (RSD, %) | ||
| - Intra-day | 3.54 - 4.74 | [2] |
| - Inter-day | 1.89 - 3.72 | [2] |
| Accuracy (Recovery, %) | 99.8 | [2] |
| Limit of Detection (LOD) | 0.0625 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.125 µg/mL | [2] |
Table 2: LC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 50.0 ng/mL | [4] |
| Correlation Coefficient (r²) | 0.9997 | [4] |
| Precision (RSD, %) | ||
| - Intra-day | 4.61 - 13.51 | [4] |
| - Inter-day | 5.65 - 11.49 | [4] |
| Accuracy | 92.08 - 102.99% | [4] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [4] |
| Recovery | 96.12 - 99.46% | [4] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | 100 mg/kg | [4] |
| Cmax (Maximum Plasma Concentration) | 5.3 ± 1.5 ng/mL | [4] |
| Tmax (Time to Cmax) | 22 ± 8 min | [4] |
| t1/2 (Half-life) | 451 ± 176 min | [4] |
Visualizations
The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical process.
Caption: Experimental Workflow for HPLC Analysis of this compound.
Caption: Logical Relationships in this compound Analysis.
References
- 1. Determination of this compound and rutecarpine in human serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral high-performance liquid chromatographic separation of this compound enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 5. Differences in tissue distribution ability of this compound and dehydrothis compound are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Evodiamine Derivatives
These application notes provide detailed protocols for the synthesis of various Evodiamine derivatives, catering to researchers, scientists, and drug development professionals. The methodologies outlined below are based on established synthetic routes and are designed to be reproducible in a standard laboratory setting.
Introduction
This compound, a quinazolinocarboline alkaloid isolated from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent antitumor properties.[1] However, the clinical development of this compound has been hampered by its poor solubility and low bioavailability.[2] To address these limitations and to explore the structure-activity relationships (SAR) for enhanced therapeutic efficacy, extensive efforts have been dedicated to the synthesis of novel this compound derivatives.[1][3]
This document outlines detailed protocols for the synthesis of several classes of this compound derivatives, including C3-aryl, N13-substituted, and ring-opened analogs. Additionally, a one-pot synthesis method for the this compound scaffold is described. The protocols are supplemented with quantitative data on reaction yields and biological activities, presented in clear tabular formats for easy comparison. Visual diagrams generated using the DOT language are provided to illustrate key synthetic pathways and experimental workflows.
I. Synthesis of C3-Aryl this compound Derivatives via Suzuki-Miyaura Coupling
The introduction of aryl groups at the C3 position of the this compound scaffold has been shown to enhance cytotoxic activity against various cancer cell lines.[4] The palladium-catalyzed Suzuki-Miyaura coupling reaction is a highly effective method for creating the C-C bond between the this compound core and various arylboronic acids.[5]
Experimental Protocol
Step 1: N-13 Protection of this compound (1)
-
Dissolve this compound (1.0 g, 3.30 mmol) in dry tetrahydrofuran (THF, 30 mL).
-
Add di-tert-butyldicarbonate (Boc₂O, 1.08 g, 4.95 mmol, 1.5 equiv.) and 4-dimethylaminopyridine (DMAP, 40 mg, 0.33 mmol, 0.1 equiv.).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure to obtain the crude N-Boc-evodiamine (2).[5]
Step 2: Bromination at C3 Position (2)
-
Dissolve the crude N-Boc-evodiamine (2) in a suitable solvent.
-
Add N-bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Work up the reaction mixture to isolate the C3-bromo-N-Boc-evodiamine (3).[4]
Step 3: Suzuki-Miyaura Coupling (3)
-
To a reaction vessel, add C3-bromo-N-Boc-evodiamine (3) (0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.3 mmol, 1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system (e.g., toluene/ethanol).
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield the C3-aryl-N-Boc-evodiamine derivative (4).[5]
Step 4: Deprotection of N-13 (4)
-
Dissolve the purified C3-aryl-N-Boc-evodiamine derivative (4) in a suitable solvent (e.g., dichloromethane).
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction mixture and extract the product.
-
Purify the final C3-aryl this compound derivative (5) by column chromatography.
Caption: Synthetic scheme for C3-aryl this compound derivatives.
Quantitative Data
| Derivative (Ar) | Yield (%) | HCT116 IC₅₀ (µM)[4] | 4T1 IC₅₀ (µM)[4] | HepG2 IC₅₀ (µM)[4] |
| Phenyl | 66-86 | >10 | >10 | >10 |
| 4-Methylphenyl | 66-86 | 5.89 ± 0.45 | 8.32 ± 0.67 | >10 |
| 4-Methoxyphenyl | 66-86 | 4.33 ± 0.32 | 6.78 ± 0.54 | >10 |
| 4-Fluorophenyl | 66-86 | 3.45 ± 0.28 | 5.12 ± 0.41 | 8.76 ± 0.70 |
| 4-Chlorophenyl | 66-86 | 2.87 ± 0.23 | 4.56 ± 0.36 | 7.89 ± 0.63 |
| 4-(Methylsulfonyl)phenyl | 66-86 | 0.58 ± 0.04 | 0.99 ± 0.07 | 3.45 ± 0.28 |
II. Synthesis of N13-Substituted this compound Derivatives
Modification at the N13 position of the indole ring can significantly impact the biological activity and solubility of this compound.[5] A general method for the N13-alkylation of this compound is presented below.
Experimental Protocol
-
Suspend sodium hydride (NaH, 60% in oil, 7.2 mmol) in a solution of this compound (1.82 g, 6.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 30 mL).
-
Stir the mixture for 20 minutes at room temperature.
-
Add the appropriate alkylating reagent (e.g., alkyl halide, 7.5 mmol) to the mixture.
-
Stir the reaction mixture for 8 hours at room temperature.
-
Pour the reaction mixture into water (150 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N13-substituted this compound derivative.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of ring opening of this compound derivatives and evaluation on their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Evodiamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models for evaluating the therapeutic efficacy of Evodiamine, a bioactive alkaloid compound. The protocols and data presented are collated from preclinical studies and are intended to guide the design and execution of future research.
This compound has demonstrated significant potential in various therapeutic areas, including oncology, metabolic disorders, and inflammatory conditions.[1][2][3] Its mechanisms of action are multifaceted, often involving the modulation of key signaling pathways.[1][3]
I. Anti-Cancer Efficacy of this compound
This compound exhibits potent anti-cancer activities by inhibiting tumor cell proliferation, inducing apoptosis, and preventing invasion and metastasis.[2][4][5] In vivo studies have corroborated these effects across various cancer types.[1][2]
A. Xenograft Mouse Models of Cancer
A common in vivo model for assessing anti-cancer efficacy involves the subcutaneous xenografting of human cancer cells into immunodeficient mice.
Experimental Workflow for Xenograft Models
Caption: Workflow for assessing this compound's anti-cancer efficacy in a xenograft mouse model.
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HCT116 for colorectal cancer, HepG2 for liver cancer) are cultured in appropriate media until they reach the logarithmic growth phase.[1][6]
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are typically used.
-
Xenograft Implantation: A suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 × length × width²).
-
Treatment: Mice are randomized into control and treatment groups. This compound is typically administered via intraperitoneal injection or oral gavage.
-
Endpoint Analysis: After the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting, immunohistochemistry).
Quantitative Data Summary: Anti-Cancer Efficacy
| Cancer Type | Cell Line | Animal Model | This compound Dose & Route | Treatment Duration | Outcome | Reference |
| Colorectal Cancer | HCT116 | BALB/c nude mice | 20 mg/kg/day, i.p. | 21 days | Significant reduction in tumor volume and weight | [6] |
| Liver Cancer | HepG2 | Tumor-bearing mice | Not specified | Not specified | Increased WWOX expression | [1] |
| Colon Cancer | Colon 26-L5 | Mice | Not specified | Not specified | 70% reduction in lung metastases | [2] |
Signaling Pathways in Cancer
This compound exerts its anti-cancer effects by modulating several key signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[1][6]
Caption: Simplified signaling cascade of this compound's anti-cancer action.
II. Anti-Obesity Efficacy of this compound
This compound has been shown to combat diet-induced obesity by increasing energy expenditure and inhibiting adipogenesis.[7][8]
A. Diet-Induced Obesity Mouse Model
This model is used to investigate the effects of this compound on weight gain, fat accumulation, and related metabolic parameters.
Experimental Protocol:
-
Animal Model: C57BL/6J mice are often used.
-
Diet: Mice are fed a high-fat diet (HFD) to induce obesity. A control group is fed a normal chow diet.
-
Treatment: this compound is administered as a dietary admixture (e.g., 0.03% w/w) or via oral gavage.[7]
-
Monitoring: Body weight, food intake, and body composition are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, blood samples are collected for analysis of serum leptin, insulin, and lipid profiles. Adipose tissue and liver are harvested for histological and molecular analysis.
Quantitative Data Summary: Anti-Obesity Efficacy
| Animal Model | Diet | This compound Dose | Treatment Duration | Outcome | Reference |
| UCP1-knockout mice | High-fat diet | 0.03% (w/w) in diet | 2 months | Reduced body weight gain, adiposity, and serum leptin and insulin levels | [7] |
| db/db mice | Standard diet | Not specified, i.p. | 14 days | Significant reduction in body weight gain and epididymal white adipose tissue weight | [9] |
| KK-Ay mice | Standard diet | Not specified | 1 week | Significant decrease in body weight gain | [10] |
Signaling Pathways in Obesity
This compound's anti-obesity effects are partly mediated by the ERK/MAPK signaling pathway, which inhibits adipocyte differentiation.[7]
Caption: this compound's modulation of adipocyte differentiation via the ERK/MAPK pathway.
III. Anti-Inflammatory Efficacy of this compound
This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1][11][12]
A. Osteoarthritis Mouse Model
The destabilization of the medial meniscus (DMM) model is a common surgical method to induce osteoarthritis in mice.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are typically used.
-
Surgical Procedure: The medial meniscotibial ligament is transected in one knee joint to induce instability and subsequent cartilage degeneration. The contralateral joint serves as a control.
-
Treatment: this compound is administered, for example, via intraperitoneal injection.
-
Endpoint Analysis: After a set period (e.g., 8 weeks), knee joints are harvested for histological analysis of cartilage degradation using scoring systems like the OARSI score.[11][12]
Quantitative Data Summary: Anti-Inflammatory Efficacy
| Disease Model | Animal Model | Outcome Measures | This compound Effect | Reference |
| Osteoarthritis (DMM) | Mice | OARSI scores | Alleviated cartilage degeneration and reversed the increased scores | [11][12] |
| Asthma | Sprague-Dawley rats | Serum and BALF cytokine levels (e.g., TNF-α, IL-4) | Lowered cytokine levels | [1][13] |
| Alzheimer's Disease | AD mouse models | Brain inflammatory cytokines (TNF-α, IL-1β, IL-6) | Inhibited expression of inflammatory cytokines | [1][3] |
Signaling Pathways in Inflammation
This compound's anti-inflammatory effects are often mediated through the inhibition of the NF-κB signaling pathway.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by this compound in inflammation.
IV. Cardiovascular Effects of this compound
This compound has shown protective effects on the cardiovascular system, including the ability to reduce atherosclerotic plaque formation.[14] However, some studies also suggest potential cardiotoxicity at high concentrations.[15][16][17]
A. Atherosclerosis Mouse Model
The LDLR-/- mouse model fed a high-fat diet is a standard model for studying atherosclerosis.
Experimental Protocol:
-
Animal Model: 8-week-old male LDLR-/- mice.
-
Diet: Mice are fed a high-fat diet for a specified period (e.g., 8 weeks).
-
Treatment: this compound is administered daily (e.g., 10 mg/kg/day).[14]
-
Endpoint Analysis: Aortic tissues are harvested for analysis of atherosclerotic plaque formation (e.g., Oil Red O staining). Blood samples are analyzed for lipid profiles.
Quantitative Data Summary: Cardiovascular Effects
| Animal Model | This compound Dose | Treatment Duration | Outcome | Reference |
| LDLR-/- mice | 10 mg/kg/day | 8 weeks | Reduced atherosclerotic plaque formation | [14] |
| Zebrafish | 354 ng/mL (LC10) | Not specified | Induced cardiac malfunction | [15][16][17] |
Signaling Pathways in Cardiovascular Effects
This compound's protective effects in atherosclerosis are associated with the inhibition of the PI3K/Akt axis in vascular smooth muscle cells.[14]
Caption: this compound's role in mitigating atherosclerosis through the PI3K/Akt pathway.
Disclaimer: These protocols and data are for informational and research guidance purposes only. Researchers should adapt these protocols based on their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The potential for toxicity, as noted in some cardiovascular studies, should be carefully considered in dose selection and safety monitoring.[15][16][17]
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Effects of this compound in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound improves diet-induced obesity in a uncoupling protein-1-independent manner: involvement of antiadipogenic mechanism and extracellularly regulated kinase/mitogen-activated protein kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caringsunshine.com [caringsunshine.com]
- 9. Inhibitory effect of this compound alone and in combination with rosiglitazone on in vitro adipocyte differentiation and in vivo obesity related to diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Protective Effect of this compound in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Protective Effect of this compound in Osteoarthritis: An In Vitro and In Vivo Study in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Dietary this compound Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating Evodiamine Cytotoxicity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Evodiamine, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-tumor activities across a variety of cancer cell lines.[1] Its cytotoxic effects are attributed to multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation and invasion.[1][2] Comprehensive evaluation of these cytotoxic effects is crucial for understanding its therapeutic potential. This document provides detailed protocols for a panel of standard cell-based assays to characterize the cytotoxic and apoptotic effects of this compound.
Key Cytotoxicity Mechanisms of this compound
This compound's anti-cancer activity is multifaceted, primarily targeting the following cellular processes:
-
Induction of Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] This involves the activation of caspases, alteration of Bcl-2 family protein expression, and release of cytochrome c.[3][4]
-
Cell Cycle Arrest: It predominantly causes cell cycle arrest at the G2/M phase in many cancer cell lines, thereby inhibiting cell division.[4][5] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.[4]
-
Inhibition of Proliferation and Invasion: this compound has been shown to inhibit the proliferation and invasive potential of cancer cells, a critical aspect of metastasis.[1]
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| U2OS | Osteosarcoma | 6 | 48 |
| hFOB 1.19 (normal) | Osteoblast | 105 | 48 |
| B16-F10 | Melanoma | 2.4 | Not Specified |
| LLC | Lewis Lung Carcinoma | 4.8 | Not Specified |
| DU-145 | Prostate Cancer | <2 | Not Specified |
| PC-3 | Prostate Cancer | <2 | Not Specified |
| NCI-H460 | Lung Cancer | <2 | Not Specified |
| MCF-7 | Breast Cancer | <2 | Not Specified |
| HCT-15 | Colon Cancer | <2 | Not Specified |
| SF-268 | Glioblastoma | <2 | Not Specified |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells | % Cells in G2/M Phase |
| U2OS | 6 µM this compound (24h) | Significantly increased vs. control | Significantly increased vs. control |
| U2OS | 12 µM this compound (24h) | Further increased vs. 6 µM | Further increased vs. 6 µM |
| HCT-116 | 6 µmol·L-1 this compound (48h) | 14.9 ± 5.8 | Not Specified |
| DU145 | 5.0 µM this compound (24h) | Significantly increased vs. control | Significantly increased vs. control |
Experimental Protocols
Herein are detailed protocols for the assessment of this compound-induced cytotoxicity.
Cell Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate overnight.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][9]
-
After incubation, add 100 µL of solubilization solution to each well.[5]
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
Membrane Integrity Assessment: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Prepare controls as per the kit manufacturer's instructions: background control (medium only), spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with lysis buffer).[10]
-
After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[11]
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.
Apoptosis Detection: Annexin V-FITC/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.[3]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[12]
-
Incubate the cells for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution (in DMSO)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[14]
-
Incubate the fixed cells for at least 1 hour at 4°C.[14]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
Protein Expression Analysis: Western Blotting
This technique is used to detect and quantify specific proteins involved in apoptosis and cell cycle regulation.
Materials:
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, CDK1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[16]
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[16]
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[16]
Visualizations
References
- 1. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Design, Synthesis and Evaluation of N13-Substituted this compound Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Effect of this compound on apoptosis and cell cycle arrest in human colorectal cancer cells [cjpt.magtechjournal.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. benchchem.com [benchchem.com]
Enhancing the Bioavailability of Evodiamine for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has demonstrated significant potential in various research areas, particularly in oncology, due to its anti-proliferative, pro-apoptotic, and anti-angiogenic activities. However, its progression into further preclinical and clinical studies is significantly hampered by its poor aqueous solubility and low oral bioavailability. This document provides detailed application notes and experimental protocols for several established methods to enhance the bioavailability of this compound for research purposes. The described techniques include the formulation of solid dispersions, phospholipid complexes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Introduction to this compound and Bioavailability Challenges
This compound's lipophilic nature leads to poor dissolution in the gastrointestinal tract, which, combined with potential first-pass metabolism, results in low and variable plasma concentrations after oral administration.[1] Enhancing its bioavailability is a critical step to obtaining reliable and reproducible results in both in vitro and in vivo research settings and is essential for its potential therapeutic development. This guide outlines proven strategies to overcome these limitations.
Methods for Improving this compound Bioavailability
Several formulation strategies have been successfully employed to increase the dissolution rate and subsequent absorption of this compound. The primary approaches covered in these notes are:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level, which can significantly enhance its dissolution rate.
-
Phospholipid Complexes: By complexing this compound with phospholipids, a more lipophilic entity is formed that can better traverse the gastrointestinal membrane.
-
PLGA Nanoparticles: Encapsulating this compound within biodegradable and biocompatible PLGA nanoparticles can improve its solubility, provide controlled release, and potentially enhance its therapeutic efficacy.[2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of different this compound formulations from studies in beagle dogs and rats, demonstrating the significant improvements in bioavailability achieved with these methods.
Table 1: Pharmacokinetic Parameters of this compound Solid Dispersion in Beagle Dogs
| Formulation | C_max (mg/L) | T_max (h) | AUC (mg·h/L) |
| Physical Mixture | 10.48 ± 7.28 | 2.5 ± 0.8 | 35.12 ± 18.45 |
| Solid Dispersion | 27.85 ± 13.78 | 1.5 ± 0.5 | 76.89 ± 35.21 |
Data adapted from a study on solid dispersions of this compound.[3][4]
Table 2: Pharmacokinetic Parameters of this compound-Phospholipid Complex in Rats
| Formulation | C_max (ng/mL) | T_max (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free this compound | 35.8 ± 5.7 | 0.42 ± 0.15 | 85.6 ± 12.3 | 100 |
| This compound-Phospholipid Complex | 62.4 ± 9.8 | 0.58 ± 0.13 | 187.2 ± 25.4 | 218.82 |
Data adapted from a study on a novel this compound-phospholipid complex.[5]
Table 3: Pharmacokinetic Parameters of this compound Lipidic Nanoparticles in Rats
| Formulation | C_max (µg/L) | AUC (µg/L·h) |
| This compound Suspension | 163.40 ± 13.27 | 862.60 ± 14.03 |
| This compound Lipidic Nanoparticle | 616.90 ± 21.04 | 4084.31 ± 17.21 |
Data adapted from a study on this compound lipidic nanoparticles.[6]
Experimental Protocols
Protocol for Preparation of this compound Solid Dispersion
This protocol describes the preparation of an this compound solid dispersion using the solvent evaporation method with polyvinylpyrrolidone K30 (PVP K30) as the carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (95%)
-
Mortar and pestle
-
Sieve (187.5 μm)
-
Rotary evaporator or lyophilizer
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.[7]
-
Dissolve both components completely in a suitable volume of 95% ethanol in a round-bottom flask. For example, use 200 mL of ethanol for 2 g of this compound and 12 g of PVP K30.[7]
-
Evaporate the solvent using a rotary evaporator with the water bath set at 60°C.
-
Alternatively, the solvent can be removed by freeze-drying (lyophilization).[7]
-
Dry the resulting solid mass under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.[7]
-
Pass the powdered solid dispersion through a 187.5 μm sieve to obtain a uniform particle size.[7]
-
Store the final product in a desiccator at room temperature.
Protocol for Preparation of this compound-Phospholipid Complex
This protocol details the synthesis of an this compound-phospholipid complex (EPLC) via the solvent evaporation method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Ethanol
-
Tetrahydrofuran (THF)
-
Magnetic stirrer with heating
-
Round-bottom flask
Procedure:
-
Weigh this compound and soybean phosphatidylcholine at a molar ratio of 1:2.[8]
-
Place the weighed components into a 100 mL round-bottom flask.
-
Add a mixture of ethanol and tetrahydrofuran (1:1, v/v) to dissolve the components. The final concentration of this compound should be approximately 2.5 mg/mL.[8]
-
Place the flask on a magnetic stirrer with a heating mantle and stir the reaction mixture at 60°C for 3 hours.[8][9]
-
After the reaction, remove the solvent by rotary evaporation under reduced pressure.
-
Dry the resulting complex in a vacuum oven to remove any remaining solvent.
-
Collect the dried this compound-phospholipid complex and store it in a cool, dark, and dry place.
Protocol for Preparation of this compound-Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 30,000–60,000)[10]
-
Polyvinyl alcohol (PVA)
-
Acetone
-
Distilled water
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in acetone.[10]
-
Aqueous Phase Preparation: Prepare a 1.5% (w/v) PVA solution in distilled water.[10]
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring. The optimal ratio of the organic phase to the aqueous phase is 1:5.[10]
-
Sonication: Sonicate the resulting emulsion for 5 minutes at 60 W to form a nanoemulsion.[10]
-
Solvent Evaporation: Gently stir the nanoemulsion at room temperature for 12 hours to allow the acetone to evaporate completely.[10]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 15 minutes.[10]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with distilled water, with centrifugation after each wash.[10]
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of distilled water and freeze-dry overnight to obtain a dry powder.[10]
-
Store the this compound-PLGA nanoparticles at 4°C.[10]
Protocol for In Vitro Caco-2 Cell Permeability Assay
This protocol provides a general method for assessing the permeability of this compound formulations using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.
Materials:
-
Caco-2 cells (passage number 30-45)[11]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.
-
Transwell® inserts (12-well or 24-well, polycarbonate membrane, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.[12]
-
Lucifer Yellow (as a monolayer integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm².[12]
-
Cell Culture and Differentiation: Culture the cells for 21 days in a humidified incubator at 37°C with 5% CO₂. Change the culture medium every 2-3 days.[11][12]
-
Monolayer Integrity Test: Before the permeability assay, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using an EVOM™ voltohmmeter. Monolayers with TEER values above 250 Ω·cm² are suitable for the experiment.[11] Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Assay: a. Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.[12] b. For apical-to-basolateral (A-B) transport, add the this compound formulation dissolved in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber. c. For basolateral-to-apical (B-A) transport, add the this compound formulation to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. d. Incubate the plates at 37°C on an orbital shaker. e. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor chamber.
Protocol for In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of this compound formulations.
Animals:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water before oral administration.
-
Dosing: a. Weigh each rat to determine the correct dosing volume. The maximum recommended oral gavage volume is 10-20 ml/kg.[3][6] b. Administer the this compound formulation orally using a suitable gavage needle. Ensure the tube is inserted into the esophagus and not the trachea.[3][6]
-
Blood Sampling: a. Collect blood samples (approximately 0.3 mL) from the retro-orbital sinus or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[7] General anesthesia (e.g., isoflurane) is required for retro-orbital blood collection.[13][14] b. After collection, apply gentle pressure to the site to ensure hemostasis.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as C_max, T_max, and AUC using appropriate software.
Visualization of Mechanisms and Workflows
Signaling Pathways of this compound's Anti-Cancer Effects
This compound exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the key signaling pathways involved.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. animalcare.jhu.edu [animalcare.jhu.edu]
- 2. This compound induces centrosome amplification with subsequent G2/M cell cycle arrest in primary vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.fsu.edu [research.fsu.edu]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. Safety and blood sample volume and quality of a refined retro-orbital bleeding technique in rats using a lateral approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 14. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols: Assessing Evodiamine's Impact on Gene Expression
Introduction
Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-tumor effects.[1] A substantial body of research indicates that this compound exerts its influence by modulating various signaling pathways, ultimately leading to significant alterations in gene expression that control cell proliferation, apoptosis, migration, and invasion.[2][3][4] These application notes provide an overview of the common techniques and detailed protocols for assessing the impact of this compound on gene expression, intended for researchers, scientists, and professionals in drug development.
Key Techniques for Gene Expression Analysis
Several robust methodologies are employed to elucidate the effects of this compound on the transcriptome and proteome of treated cells. The primary techniques include:
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This is a sensitive and widely used technique to measure the messenger RNA (mRNA) expression levels of specific genes of interest. It is often used to validate findings from broader transcriptome analyses.[5][6]
-
RNA Sequencing (RNA-Seq): A high-throughput sequencing method that provides a comprehensive and unbiased view of the entire transcriptome. RNA-Seq can identify and quantify both known and novel transcripts, making it a powerful tool for discovering genes and pathways affected by this compound.[7][8]
-
Western Blotting: This technique is used to detect and quantify the expression of specific proteins. It serves as a crucial downstream validation of gene expression changes observed at the mRNA level, confirming that transcriptional alterations translate to functional protein changes.[9][10]
-
Flow Cytometry: While not a direct measure of gene expression, flow cytometry is essential for assessing cellular processes that are outcomes of altered gene expression, such as apoptosis and cell cycle arrest. It can quantify the percentage of cells in different phases of the cell cycle or undergoing apoptosis.[5][11]
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Various cancer cell lines have been used to study the effects of this compound, including gastric cancer (AGS, BGC-823), non-small cell lung carcinoma (A549, LLC), colorectal cancer (HT29), and osteosarcoma (U2OS) cells.[5][7][10][12]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
This compound Preparation and Treatment: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cells are treated with various concentrations of this compound for specified time periods (e.g., 24 or 48 hours). The final concentration of DMSO in the culture medium should be less than 0.1%.[5]
2. RNA Isolation and RT-qPCR
This protocol is for the analysis of relative gene expression using the 2(-Delta Delta C(T)) method.[5]
-
Total RNA Extraction:
-
After treatment with this compound, harvest the cells.
-
Extract total RNA using a commercial RNA extraction kit or a TRIzol-based method according to the manufacturer's instructions.[5][13]
-
Assess the purity and concentration of the extracted RNA by measuring the absorbance at 260 and 280 nm using a spectrophotometer. An A260/A280 ratio of 1.8-2.0 is considered pure.[5]
-
-
cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing the synthesized cDNA, forward and reverse primers for the target and reference genes (e.g., GAPDH or β-actin), and a suitable qPCR master mix.
-
Perform the qPCR using a real-time PCR system. A typical cycling program is: 95°C for 10-15 minutes, followed by 40-45 cycles of 95°C for 10-15 seconds and 60°C for 60 seconds.[5][11]
-
Analyze the results using the 2(-ΔΔCt) method to determine the relative fold change in gene expression.
-
3. RNA Sequencing (RNA-Seq) Analysis
This protocol provides a general workflow for differential gene expression analysis using RNA-Seq.
-
Library Preparation:
-
Isolate high-quality total RNA from control and this compound-treated cells. Ensure RNA integrity is high (RIN > 8).[14]
-
Prepare sequencing libraries from the total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Sample Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[14]
-
Assess the quality and fragment size distribution of the prepared libraries.[14]
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).[14]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.[7][8]
-
Conduct Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis to identify the biological processes and pathways affected.[7]
-
4. Western Blot Analysis
-
Protein Extraction:
-
Lyse the this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to normalize protein levels.[5][15]
-
Quantitative Data Summary
The following tables summarize the quantitative changes in gene expression observed in various cancer cell lines after treatment with this compound.
Table 1: Effect of this compound on Gene Expression in Gastric Cancer Cells [12]
| Gene | Change in mRNA Expression | Signaling Pathway |
| PTEN | Significantly Increased | PTEN/EGF/PI3K |
| EGF | Dramatically Decreased | PTEN/EGF/PI3K |
| EGFR | Dramatically Decreased | PTEN/EGF/PI3K |
| AKT | Dramatically Decreased | PTEN/EGF/PI3K |
| mTOR | Dramatically Decreased | PTEN/EGF/PI3K |
| Beclin-1 | Significantly Increased | Autophagy |
| Bax | Significantly Increased | Apoptosis |
| Bcl-2 | Dramatically Decreased | Apoptosis |
| Caspase-3 | Significantly Increased | Apoptosis |
| Caspase-8 | Significantly Increased | Apoptosis |
Table 2: Effect of this compound on Gene Expression in Non-Small Cell Lung Carcinoma (NSCLC) Cells [5]
| Gene | Change in mRNA Expression | Signaling Pathway |
| GRP78 | Upregulated | Endoplasmic Reticulum Stress |
| IRE1 | Upregulated | Endoplasmic Reticulum Stress |
| TRAF2 | Increased | Endoplasmic Reticulum Stress |
| ASK1 | Increased | Endoplasmic Reticulum Stress |
| p-JNK | Increased | Endoplasmic Reticulum Stress |
| Caspase-12 | Increased | Apoptosis |
| Caspase-9 | Increased | Apoptosis |
| Caspase-3 | Increased | Apoptosis |
| Bax | Increased | Apoptosis |
| Bcl-2 | Decreased | Apoptosis |
Table 3: Effect of this compound on Gene Expression in Colorectal Cancer (CRC) Cells [7]
| Gene | Change in Protein Expression | Signaling Pathway |
| p53 | Upregulated | PI3K/AKT/p53 |
| Bcl-2 | Inhibited | Apoptosis |
| Bax | Increased | Apoptosis |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound impacts multiple signaling pathways to exert its anti-cancer effects. The following diagrams illustrate some of the key pathways involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytological Assessments and Transcriptome Profiling Demonstrate that this compound Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytological Assessments and Transcriptome Profiling Demonstrate that this compound Inhibits Growth and Induces Apoptosis in a Renal Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Gastric Cancer Cell Proliferation via PTEN-Mediated EGF/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mcgill.ca [mcgill.ca]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits the migration and invasion of nasopharyngeal carcinoma cells in vitro via repressing MMP-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of Evodiamine in Biological Matrices using Mass Spectrometry
References
- 1. Relative determination of dehydrothis compound in rat plasma by LC-MS and study on its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of this compound and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Evodiamine Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of novel drug delivery systems for Evodiamine, a promising bioactive alkaloid with potent anti-cancer and anti-inflammatory properties. The primary challenge in the clinical application of this compound is its poor water solubility and low oral bioavailability.[1][2][3][4][5] This document outlines various nanocarrier-based strategies to overcome these limitations, enhancing its therapeutic efficacy.
Introduction to this compound and the Need for Novel Drug Delivery
This compound (EVO) is a quinazoline alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa.[6] It exhibits a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, analgesic, and anti-obesity effects.[2][7] Its anti-cancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation and metastasis in various cancer cell lines.[3][5][8] However, the clinical translation of this compound is hampered by its poor solubility in water, leading to low absorption and a reported oral bioavailability of only 0.1%.[9]
Novel drug delivery systems, particularly nanocarriers, offer a promising approach to enhance the solubility, bioavailability, and targeted delivery of this compound.[5][8] These systems can protect the drug from degradation, control its release profile, and improve its pharmacokinetic properties. This document details the preparation and characterization of several such systems: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles, Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), and Phospholipid Complexes.
Data Presentation: Comparative Analysis of this compound Nanocarriers
The following table summarizes the key physicochemical properties of different this compound-loaded nanocarrier formulations as reported in the literature. This allows for a direct comparison of their potential for effective drug delivery.
| Delivery System | Formulation Method | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | Solvent Evaporation | 157.4 ± 1.7 | -23.6 ± 1.3 | - | - | [7] |
| BSA Nanoparticles | Desolvation | ~150 | - | - | ~86% | [3] |
| Phospholipid Complex | Solvent Evaporation | 246.1 | -26.94 | - | 94.15% (Complexation Rate) | [2][8] |
| Glycyrrhizic Acid Micelles | Film Dispersion | 130.8 | - | 8.42 | 91.23% | [4] |
| SNEDDS | Water Titration | 16.86 ± 0.15 | - | - | - | [10] |
| SNEDDS with IP-DHA | - | 62.40 ± 3.37 | -22.03 ± 3.29 | - | 99.7% | [11] |
| Solid Lipid Nanoparticles | Micro-emulsion | 52 | -13 | 11.2 | 98 | [12] |
| NLC (Sucupira Oil) | High-Shear Homogenization & Ultrasonication | 175-213 | - | >80% | - | [13][14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of various this compound-loaded nanocarriers.
Preparation of this compound-Loaded PLGA Nanoparticles
Method: Emulsion-Solvent Evaporation[4][6][15][16]
Materials:
-
This compound (EVO)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Acetone (Organic Solvent)
-
Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 5% w/v)
-
Deionized water
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 40 mg) and this compound in an organic solvent (e.g., 4 mL of DCM or acetone). Vortex the solution for 15 minutes at room temperature to ensure complete dissolution.
-
Emulsification: Slowly add the organic phase dropwise to a PVA aqueous solution (e.g., 8 mL of 5% PVA) under continuous stirring or sonication. A microtip-probe sonicator can be used for 2 minutes over an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion for a minimum of 4 hours at room temperature on a magnetic stir plate to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 9000 rpm for 15 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any residual PVA and unencapsulated drug. Resuspend the pellet in deionized water and centrifuge again after each wash.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
Workflow for PLGA Nanoparticle Preparation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Method: High-Pressure Homogenization (Hot Homogenization)[17][18][19][20]
Materials:
-
This compound (EVO)
-
Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve or disperse the desired amount of this compound in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear homogenizer) to form a coarse oil-in-water emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 3-5 cycles at 500-1500 bar). The temperature should be maintained above the lipid's melting point.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature or in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.
Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Method: Solvent-Emulsification Evaporation[21][22][23]
Materials:
-
This compound (EVO)
-
Solid Lipid (e.g., Stearic acid, Cetyl palmitate)
-
Liquid Lipid (e.g., Oleic acid, Miglyol® 812)
-
Water-immiscible organic solvent (e.g., Chloroform, Cyclohexane)
-
Aqueous emulsifier solution (e.g., Tween® 80, Poloxamer 188)
Protocol:
-
Organic Phase Preparation: Dissolve the solid lipid, liquid lipid, and this compound in the water-immiscible organic solvent.
-
Emulsification: Disperse the organic phase into the aqueous emulsifier solution using a high-speed homogenizer or sonicator to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion by stirring under reduced pressure (e.g., using a rotary evaporator). The evaporation of the solvent leads to the precipitation of the lipids as nanoparticles in the aqueous phase.
-
Purification: The NLC dispersion can be purified using techniques such as dialysis or centrifugal ultrafiltration.
Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Method: Water Titration Method[24][25]
Materials:
-
This compound (EVO)
-
Oil (e.g., Capmul MCM, Labrafac)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene Glycol)
Protocol:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the nanoemulsion region, prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. Titrate each mixture with water and observe for the formation of a clear or slightly bluish, transparent nanoemulsion.
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio. Add and dissolve the desired amount of this compound in this mixture with the aid of gentle heating and vortexing to form the liquid SNEDDS pre-concentrate.
-
Characterization of Self-Emulsification: To evaluate the self-emulsifying properties, add a small amount of the SNEDDS formulation to a specific volume of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation and observe the formation of the nanoemulsion.
Preparation of this compound-Phospholipid Complex
Method: Solvent Evaporation[1][2][8]
Materials:
-
This compound (EVO)
-
Phospholipid (e.g., Soy phosphatidylcholine)
-
Organic solvent (e.g., Ethanol, Tetrahydrofuran)
Protocol:
-
Dissolution: Dissolve this compound and the phospholipid in a suitable organic solvent or a mixture of solvents in a round-bottom flask. A molar ratio of phospholipid to this compound of 2:1 has been shown to be effective.[2]
-
Reaction: Stir the solution under specific conditions (e.g., 60°C for 3 hours) to facilitate the complex formation.[2]
-
Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting residue under vacuum to obtain the this compound-phospholipid complex as a solid powder.
-
Characterization: The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).
Characterization Protocols
Particle Size and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles in the diluted suspension.
-
Perform all measurements in triplicate at a constant temperature (e.g., 25°C).
Entrapment Efficiency and Drug Loading
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation or centrifugal ultrafiltration.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
To determine the total amount of this compound, disrupt a known amount of the nanoparticle formulation (e.g., by dissolving in a suitable organic solvent) and quantify the drug content.
-
Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method[3][26]
Protocol:
-
Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of released this compound in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
Cellular Uptake and Cytotoxicity Assays
Method: MTT Assay for Cytotoxicity[3][21]
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles for a specific duration (e.g., 24 or 48 hours). Untreated cells serve as a control.
-
After incubation, remove the treatment medium and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.
Method: Fluorescence Microscopy for Cellular Uptake[27]
Protocol:
-
Encapsulate a fluorescent probe (e.g., Coumarin 6) within the nanoparticles using the same preparation method.
-
Seed cells on glass coverslips in a culture plate and allow them to attach.
-
Incubate the cells with the fluorescently labeled nanoparticles for different time intervals.
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells and stain the nuclei with a fluorescent dye (e.g., DAPI).
-
Observe the cellular uptake of the nanoparticles using a fluorescence microscope.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating multiple signaling pathways involved in cancer and inflammation. Understanding these pathways is crucial for the rational design of targeted drug delivery systems.
This compound's Anti-Cancer Signaling Pathways
Caption: this compound inhibits key signaling pathways in cancer cells.
This compound has been shown to inhibit several key signaling pathways implicated in cancer progression, including the PI3K/Akt, NF-κB, STAT3, and Raf/MEK/ERK pathways.[8][16][26][27] By downregulating these pathways, this compound can induce apoptosis, inhibit cell proliferation, and trigger cell cycle arrest at the G2/M phase.[6][16]
This compound's Anti-Inflammatory Signaling Pathway
Caption: this compound's inhibition of the NF-κB inflammatory pathway.
In the context of inflammation, this compound primarily exerts its effects through the inhibition of the NF-κB signaling pathway.[2][4][28] It can suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[2][7]
Conclusion
The development of novel drug delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working on the formulation and evaluation of this compound-based nanomedicines. Further optimization of these delivery systems and in-depth in vivo studies are warranted to translate these promising formulations into clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection against ulcerative colitis and colorectal cancer by this compound via anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis in SMMC-7721 and HepG2 Cells by Suppressing NOD1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Actions of Multi-Target-Directed this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Nanostructured Lipid Carrier (NLC) by a Low-Energy Method, Comparison of Release Kinetics and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation and Evaluation of SNEDDS Loaded with Original Lipophenol for the Oral Route to Prevent Dry AMD and Stragardt’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation, characterization, and in vivo evaluation of Rose damascene extract loaded solid lipid nanoparticles for targeted brain delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. japsonline.com [japsonline.com]
- 19. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2024.sci-hub.se [2024.sci-hub.se]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. Formulation and evaluation of self-nanoemulsifying drug delivery system for improved oral delivery of exemestane hydrochloride - IP Int J Compr Adv Pharmacol [ijcap.in]
- 25. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scienceopen.com [scienceopen.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Evodiamine dosage for in vivo animal studies
Technical Support Center: Evodiamine In Vivo Studies
Welcome to the technical support center for researchers utilizing this compound in in vivo animal studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your research.
Frequently Asked Questions (FAQs)
1. What is a typical starting dose for this compound in mice or rats?
The effective dosage of this compound can vary significantly depending on the animal model, disease indication, and administration route. A systematic review of antitumor effects in mice models shows a wide dosage range from 3 to 100 mg/kg body weight.[1][2] For anti-inflammatory effects in mice, dosages of 10 to 20 mg/kg have been reported.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
2. How can I overcome the poor solubility of this compound for in vivo administration?
This compound is poorly soluble in water, which presents a significant challenge for its administration.[4][5] Researchers have successfully used several strategies to improve its solubility and bioavailability:
-
Co-solvents: this compound is soluble in acetone and other organic solvents.[6] For in vivo use, it is often dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or phosphate-buffered saline (PBS).
-
Formulation Technologies: Advanced formulation strategies can significantly enhance solubility and bioavailability. These include:
-
Solid Dispersions: Preparing a solid dispersion of this compound with polymers like PVP K30 has been shown to increase its dissolution rate and bioavailability.[7][8]
-
Nano-emulsions: Water-in-oil nano-emulsions containing this compound-phospholipid nanocomplexes have been reported to enhance oral bioavailability.[4]
-
Cyclodextrin Inclusion Complexes: Hydroxypropyl-β-cyclodextrin inclusion complexes have demonstrated improved water solubility and higher bioavailability compared to free this compound.[9]
-
3. What is the bioavailability of this compound in common animal models?
The oral bioavailability of this compound is generally low. In rats, the oral bioavailability was estimated to be about 0.1%.[4][5][10] Intravenous administration results in significantly higher plasma concentrations.[4][5] The low bioavailability is attributed to its poor solubility and metabolism.[4][5]
4. What are the known toxicities associated with this compound?
While this compound has shown therapeutic potential, some studies have reported potential toxicities, particularly at higher doses. It is essential to monitor for adverse effects in your animal studies. Reported toxicities include:
-
Hepatotoxicity: this compound may cause liver injury, indicated by increased levels of liver enzymes such as ALT and AST.[5][6][11][12]
-
Cardiotoxicity: Some studies suggest that this compound could have cardiovascular side effects, including oxidative stress and cardiac malfunction.[5][11][12][13]
-
Nephrotoxicity: Potential kidney toxicity has also been suggested.[6][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during administration. | Poor solubility of this compound in the vehicle. | 1. Ensure the concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility upon dilution.2. Consider using a formulation strategy like a solid dispersion or nano-emulsion to improve solubility.[4][7] |
| High variability in experimental results. | Inconsistent bioavailability due to poor absorption. | 1. Standardize the administration protocol, including the vehicle and route of administration.2. Consider using a formulation that enhances bioavailability, such as a cyclodextrin inclusion complex.[9]3. Intraperitoneal or intravenous injection may provide more consistent plasma levels than oral gavage.[1][2] |
| No significant therapeutic effect observed. | 1. Suboptimal dosage.2. Poor bioavailability.3. Rapid metabolism. | 1. Conduct a dose-escalation study to find the effective dose range for your model.[1][2]2. Use a formulation to improve bioavailability.[4][7][9]3. Consider the pharmacokinetic profile of this compound in your animal model and adjust the dosing frequency accordingly.[4][5] |
| Signs of toxicity in animals (e.g., weight loss, lethargy). | The administered dose is too high. | 1. Reduce the dosage.2. Monitor animals closely for signs of toxicity and establish a maximum tolerated dose (MTD).3. Review literature for reported toxicities and monitor relevant biomarkers (e.g., liver enzymes).[5][6][13] |
Quantitative Data Summary
Table 1: this compound Dosage in Antitumor In Vivo Studies (Mice)
| Cancer Type | Animal Model | Dosage | Administration Route | Duration | Reference |
| Lymphoma, Oral, Colon, Hepatocellular, Ovarian, Lung, Pancreatic | Mice | 3-100 mg/kg | Subcutaneous, Intraperitoneal, Gavage | 14-70 days | [1][2] |
| Lewis Lung Carcinoma | C57BL/6 mice | 5 and 10 mg/kg | Intraperitoneal | 14 days | [14] |
| Colorectal Cancer | Nude mice | Not specified | Not specified | Not specified | [15] |
Table 2: Pharmacokinetic Parameters of this compound in Different Animal Models
| Animal Model | Administration Route | Dose | Cmax | Tmax | Bioavailability | Reference |
| Rats | Oral | 500 mg/kg | 49.0 ± 19.0 ng/ml | - | 0.1% | [4][5] |
| Rats | Intravenous | 4 mg/kg | 877.0 ± 96.6 ng/ml (at 5 min) | - | - | [4][5] |
| Beagle Dogs | Oral (Capsules) | 10 mg/kg | 30.94 ± 12.16 ng/ml | - | - | [4][5] |
| Beagle Dogs | Oral (Solid Dispersion) | 57.5 mg | 27.85 ± 13.78 mg/l | 0.57 ± 0.19 h | - | [5][7] |
| Beagle Dogs | Oral (Physical Mixture) | 57.5 mg | 10.48 ± 7.28 mg/l | 2.18 ± 0.88 h | - | [5][7] |
| Rats | Intragastric | 100 mg/kg | 5.3 ng/mL | - | - | [6] |
| Rats | Intravenous | 2 mg/kg | - | - | - | [6] |
| Rats | Intravenous (Inclusion Complex) | 100 mg/kg | 252.5 ± 12.43 µg/L | 4.00 ± 0 h | 256.73% (relative) | [9] |
| Rats | Intravenous (Free Suspension) | 100 mg/kg | 161.3 ± 3.45 µg/L | 4.07 ± 0 h | - | [9] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound Solid Dispersion
This protocol is adapted from a study that prepared solid dispersions of this compound to enhance its dissolution rate and bioavailability.[7][8]
Materials:
-
This compound
-
PVP K30 (Polyvinylpyrrolidone K30)
-
Ethanol
-
Rotary evaporator
-
Lyophilizer (Freeze dryer)
-
Hard gelatin capsules
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:6 weight ratio.
-
Dissolve both components in a suitable volume of ethanol.
-
Evaporate the solvent using a rotary evaporator at 60°C.
-
Dry the resulting solid mass under vacuum in a lyophilizer.
-
Grind the dried solid dispersion into a fine powder.
-
Encapsulate the desired dose of the powdered solid dispersion into hard gelatin capsules for oral administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This is a general protocol for assessing the antitumor effects of this compound, based on common practices described in the literature.[1][2][14]
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for administration (e.g., dissolve in vehicle).
-
Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and frequency. Administer only the vehicle to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Visualizations
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow.
Caption: this compound's anticancer signaling pathways.
Caption: General workflow for in vivo animal studies.
References
- 1. Frontiers | Antitumor Effects of this compound in Mice Model Experiments: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. Antitumor Effects of this compound in Mice Model Experiments: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Alleviates 2,4-Dinitro-1-Chloro-Benzene-Induced Atopic Dermatitis-like Symptoms in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of this compound Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [A preliminary study of pharmacokinetics of this compound hydroxypropyl-β-cyclodextrin inclusion complex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A review of its pharmacology, toxicity, pharmacokinetics and preparation researches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Evodiamine Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with evodiamine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in aqueous media for my in vitro experiments. What should I do?
A1: this compound is practically insoluble in water, which is a common source of inconsistent results.[1][2] To ensure proper dissolution for cell culture experiments, first prepare a stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is widely used for this purpose.[3] Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3] For animal studies requiring aqueous administration, consider creating a solid dispersion or a nanoemulsion to improve solubility and bioavailability.[2][4]
Q2: I'm observing high variability in my cell viability assay results. What are the potential causes?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Poor Solubility: As mentioned in Q1, if this compound precipitates in the culture medium, the cells will be exposed to inconsistent concentrations of the compound. Visually inspect your plates for any signs of precipitation.
-
Compound Instability: this compound's structure is unstable at temperatures above 60°C and at a pH below 5 or above 9.[1] Ensure your experimental conditions, including media pH and incubation temperature, are within a stable range.
-
Cell Line Specificity: The anti-proliferative effect of this compound is cell-line specific, with reported IC50 values varying significantly across different cancer types.[5][6] Ensure you are using an appropriate concentration range for your specific cell line. Refer to the IC50 data in Table 1 for guidance.
-
Time-Dependent Effects: The cytotoxic effects of this compound are often time-dependent.[7][8] Ensure your incubation times are consistent across all experiments.
Q3: My in vivo experiments are showing low efficacy and high variability. How can I improve my results?
A3: Low efficacy and high variability in animal studies are often linked to this compound's poor oral bioavailability, which has been reported to be as low as 0.1% in rats.[2] This is due to its poor solubility and significant first-pass metabolism.[2] To improve outcomes:
-
Formulation Strategy: Instead of simple suspension, consider using a formulation that enhances bioavailability. Options include solid dispersions with polymers like PVP K30, phospholipid complexes, or nanoemulsions.[2][4] These methods can significantly increase absorption and plasma concentrations.[2]
-
Route of Administration: While oral gavage is common, consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and achieve more consistent plasma concentrations.[9]
-
Dose Selection: The effective dose in animal models can vary. A systematic review of studies in mice reported a dose range of 3 to 100 mg/kg body weight.[2] It may be necessary to perform a dose-response study to determine the optimal dose for your specific cancer model and administration route.
Troubleshooting Guides
Inconsistent IC50 Values
Problem: You are observing significant variations in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line across different experimental runs.
Possible Causes and Solutions:
| Cause | Solution |
| Precipitation of this compound | Prepare a fresh dilution of your DMSO stock solution for each experiment. After diluting in media, vortex thoroughly and visually inspect for any precipitate before adding to the cells. |
| Inaccurate Cell Seeding | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding and ensure even cell suspension during plating. |
| Variable Incubation Time | Standardize the incubation time with this compound across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time. |
Low Bioavailability in Animal Models
Problem: You are administering this compound orally to mice, but you are not observing the expected anti-tumor effects, likely due to poor absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo efficacy.
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Non-small cell lung | 24 | 22.44 | [7] |
| LLC | Lewis Lung Carcinoma | 48 | 6.86 | [7] |
| B16-F10 | Melanoma | N/A | 2.4 | [10] |
| MDA-MB-231 | Breast Cancer | 24 | 17.48 (µg/ml) | [8] |
| MDA-MB-231 | Breast Cancer | 48 | 9.47 (µg/ml) | [8] |
| MCF-7 | Breast Cancer | 24 | 20.98 (µg/ml) | [8] |
| MCF-7 | Breast Cancer | 48 | 15.46 (µg/ml) | [8] |
| U2OS | Osteosarcoma | N/A | 6 | [6] |
| 253J | Bladder Cancer | 24 | 1.90 | [11] |
| T24 | Bladder Cancer | 24 | 2.14 | [11] |
| DU-145 | Prostate Cancer | N/A | <2 | [5] |
| PC-3 | Prostate Cancer | N/A | <2 | [5] |
| NCI-H460 | Lung Cancer | N/A | <2 | [5] |
| HCT-15 | Colon Cancer | N/A | <2 | [5] |
| SF-268 | Glioblastoma | N/A | <2 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PI3K/Akt Signaling Pathway
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total PI3K, phospho-PI3K, total Akt, phospho-Akt (Ser473), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Signaling Pathway and Workflow Diagrams
Caption: this compound's effect on the PI3K/Akt/p53 pathway.
Caption: General experimental workflow for in vitro studies.
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Evaluation of N13-Substituted this compound Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differences in tissue distribution ability of this compound and dehydrothis compound are due to the dihedral angle of the molecule stereo-structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 11. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to mitigate Evodiamine-induced cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Evodiamine. The focus is on strategies to mitigate this compound-induced cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: this compound shows high cytotoxicity in my normal cell line, contradicting reports of its selectivity for cancer cells. What could be the reason?
A1: While this compound generally exhibits higher selectivity for cancer cells, significant cytotoxicity in normal cells can occur due to several factors:
-
High Concentration: this compound's selectivity has a therapeutic window. Exceeding this window by using excessively high concentrations can lead to off-target effects and toxicity in normal cells.
-
Long-Term Exposure: Prolonged exposure to this compound, even at moderate concentrations, can induce cytotoxicity in normal cells.[1]
-
Cell Type Specificity: The sensitivity to this compound can vary among different types of normal cells. For instance, hepatocytes and cardiomyocytes have been reported to be susceptible to its toxic effects.[1][2]
-
In Vitro vs. In Vivo Discrepancies: The in vivo environment has complex pharmacokinetic and pharmacodynamic properties that can influence drug toxicity, which are not fully replicated in in vitro cell cultures.
Q2: What are the primary mechanisms of this compound-induced cytotoxicity in normal cells?
A2: The cytotoxic mechanisms in normal cells are not as extensively studied as in cancer cells. However, available data suggests the following:
-
Oxidative Stress: this compound has been shown to induce oxidative stress in cardiomyocytes, which can lead to cellular damage and apoptosis.[3]
-
Metabolic Activation: The metabolism of this compound, particularly by cytochrome P450 enzymes in the liver, can produce reactive intermediates that are more cytotoxic.[4]
-
Off-Target Effects on Signaling Pathways: At high concentrations, this compound may affect signaling pathways crucial for normal cell survival and proliferation, similar to its effects on cancer cells, but without the same degree of selectivity.
Q3: Are there any known agents that can protect normal cells from this compound-induced cytotoxicity?
A3: Yes, some studies have explored co-treatment strategies to mitigate this compound's toxicity in normal cells. For example, Berberine has been shown to reduce the damage caused by this compound in normal colonic mucosal epithelial cells and cardiomyocytes.[5][6] This is thought to be due to Berberine's own protective cellular effects, which may counteract the off-target toxicity of this compound.
Q4: How can I improve the therapeutic index of this compound in my experiments?
A4: Improving the therapeutic index involves maximizing the anticancer effects while minimizing toxicity to normal cells. Key strategies include:
-
Nanoformulations: Encapsulating this compound in nanocarriers, such as lipid-based or polymeric nanoparticles, can improve its solubility, bioavailability, and targeted delivery to cancer cells, thereby reducing systemic exposure and side effects on normal tissues.[4][7][8][9]
-
Combination Therapy: Combining this compound with other therapeutic agents can allow for lower, less toxic doses of this compound to be used while achieving a synergistic anticancer effect.[5][10]
-
Structural Analogs: Investigating synthetic derivatives of this compound may yield compounds with enhanced selectivity and reduced off-target toxicity.[11]
Troubleshooting Guides
Issue 1: High variability in cell viability assays with normal cells.
| Possible Cause | Troubleshooting Step |
| Poor Solubility of this compound | This compound is poorly soluble in aqueous solutions.[2][8] Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture medium. Prepare fresh stock solutions for each experiment. |
| Inconsistent Seeding Density | Variations in the initial number of cells can significantly impact the results of viability assays. Ensure a consistent cell seeding density across all wells and experiments. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can lead to increased concentrations of this compound and affect cell viability. Avoid using the outermost wells or ensure proper humidification in the incubator. |
| Cell Line Instability | Normal cell lines can undergo changes with increasing passage numbers. Use cells within a consistent and low passage number range for all experiments. |
Issue 2: Difficulty in establishing a clear dose-response curve for cytotoxicity in normal cells.
| Possible Cause | Troubleshooting Step |
| Narrow Therapeutic Window | The concentration range where this compound is effective against cancer cells but not toxic to normal cells might be narrow. Use a wider range of concentrations with smaller increments to accurately determine the IC50 value for your normal cell line. |
| Metabolic Differences | Different cell lines metabolize compounds at varying rates. The effective concentration of this compound may change over the course of the experiment. Consider performing time-course experiments to understand the kinetics of cytotoxicity. |
| Assay Interference | The chosen viability assay (e.g., MTT, XTT) might be subject to interference from this compound or its solvent. Run appropriate controls, including a no-cell control with the compound, to check for any direct reaction with the assay reagents. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U2OS | Human Osteosarcoma | 6 | [12] |
| hFOB 1.19 | Normal Human Fetal Osteoblastic | 105 | [12] |
| 253J | Human Bladder Cancer | ~1 | [13] |
| T24 | Human Bladder Cancer | ~1 | [13] |
| Normal Fibroblast | Normal Human Fibroblast | >1 (No significant apoptosis) | [13] |
Table 2: Apoptosis Induction in Nasopharyngeal Carcinoma (NPC) Cells by this compound (24h treatment)
| Cell Line | This compound (1 µM) - Apoptosis Rate (%) | This compound (2 µmol/L) - Apoptosis Rate (%) | Reference |
| CNE1 | 11.23 ± 0.97 | 21.44 ± 0.91 | [5] |
| CNE2 | 16.94 ± 0.70 | 27.0 ± 0.16 | [5] |
| 6-10B | 8.19 ± 0.87 | 14.40 ± 0.55 | [5] |
| 5-8 F | 11.23 ± 0.97 | 19.30 ± 2.15 | [5] |
Experimental Protocols
Protocol 1: Evaluating the Protective Effect of an Agent against this compound-Induced Cytotoxicity
-
Cell Culture:
-
Culture a normal human cell line (e.g., hFOB 1.19, normal fibroblasts) in the recommended medium and conditions.
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the potential protective agent (e.g., Berberine) in a suitable solvent.
-
Pre-treat the cells with various concentrations of the protective agent for a specified duration (e.g., 1-2 hours).
-
Add this compound at a pre-determined cytotoxic concentration (e.g., the IC50 value for that cell line) to the wells already containing the protective agent.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the protective agent alone.
-
-
Cell Viability Assay (MTT Assay):
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis:
-
Seed cells in 6-well plates and treat as described in Protocol 1.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Evaluation of the Cardiotoxicity of this compound In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. This compound inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cells via the SRC/ERBB2-mediated MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers | Semantic Scholar [semanticscholar.org]
- 8. This compound and its nano-based approaches for enhanced cancer therapy: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and its nano-based approaches for enhanced cancer therapy: recent advances and challenges [d8.irins.org]
- 10. Dietary this compound Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiproliferative Effects of Alkaloid this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Evodiamine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction and yield of evodiamine from its primary natural source, the fruits of Tetradium ruticarpum (previously Evodia rutaecarpa).
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the extraction and quantification of this compound.
1.1 Issue: Low this compound Yield After Extraction
Possible Causes and Solutions:
-
Suboptimal Harvest Time: The concentration of this compound is highly dependent on the maturity of the fruit. Fully ripe fruits generally contain significantly higher levels of this compound.[1]
-
Improper Plant Material Preparation: Inefficient grinding or drying of the plant material can lead to poor solvent penetration and incomplete extraction.
-
Solution: Ensure the fruits are thoroughly dried and ground to a fine powder to maximize the surface area for solvent interaction.
-
-
Incorrect Extraction Parameters: The choice of solvent, temperature, time, and pressure (for supercritical fluid extraction) are critical for efficient extraction.
-
Solution: Refer to the detailed experimental protocols in Section 3 and the data in Table 1 to select and optimize your extraction method. For instance, in supercritical CO2 extraction, optimal conditions have been identified as a 78-minute extraction time at 62°C and 280 bar pressure with methanol as a co-solvent.[2][3]
-
-
Degradation of this compound: this compound may degrade under certain conditions, such as exposure to high temperatures or inappropriate pH levels for extended periods.
-
Solution: Avoid prolonged exposure to high temperatures during extraction and drying. Use appropriate solvents and pH conditions as outlined in established protocols.
-
1.2 Issue: Inconsistent or Inaccurate HPLC Quantification
Possible Causes and Solutions:
-
Poor Chromatographic Resolution: Overlapping peaks with other compounds in the extract can lead to inaccurate quantification.
-
Solution: Optimize the HPLC method, including the mobile phase composition, flow rate, and column type. A common mobile phase is a mixture of acetonitrile, methanol, and water. Ensure the use of a suitable column, such as a C18 column, for good separation.
-
-
Matrix Effects in Complex Samples: Other compounds in the crude extract can interfere with the ionization of this compound in the mass spectrometer (if using LC-MS), leading to ion suppression or enhancement.
-
Solution: Implement a sample purification step before HPLC analysis. This can include solid-phase extraction (SPE) to remove interfering compounds.
-
-
Standard Curve Issues: An inaccurate or poorly prepared standard curve will lead to incorrect quantification.
-
Solution: Prepare fresh calibration standards from a high-purity this compound reference standard. Ensure the standard curve covers the expected concentration range of this compound in the samples and exhibits good linearity (r² ≥ 0.999).
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
The most effective method depends on the available equipment and desired scale of extraction. Supercritical CO2 extraction is a modern and efficient method that offers high selectivity and avoids the use of large volumes of organic solvents, with reported yields of up to 1.217 mg/g.[2][3] However, conventional solvent extraction with 70% ethanol is also widely used and can be effective, though it may require more extensive purification steps. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are emerging techniques that can reduce extraction time and improve efficiency.
Q2: How can I improve the yield of this compound using in vitro cultures?
While less common for commercial production, plant cell or hairy root cultures of Tetradium ruticarpum can be a source of this compound. The yield in these systems can potentially be enhanced through elicitation. Elicitors are compounds that stimulate the plant's defense responses, which often include the production of secondary metabolites like alkaloids.
-
Biotic Elicitors: Examples include yeast extract and fungal cell wall fragments.
-
Abiotic Elicitors: Examples include methyl jasmonate, salicylic acid, and certain metal salts.
A general approach would be to add the elicitor to the culture medium and monitor the production of this compound over time. The optimal elicitor, its concentration, and the timing of application would need to be determined experimentally.
Q3: What are the key precursors in the this compound biosynthesis pathway?
This compound is an indole quinazoline alkaloid. Its biosynthesis in the plant involves the precursors L-tryptophan, which provides the tryptamine portion, and anthranilic acid. Understanding this pathway can open up possibilities for metabolic engineering to enhance yield.
Q4: What is a typical yield of this compound I can expect from Evodia rutaecarpa fruits?
The yield of this compound can vary significantly depending on the plant material, its geographical origin, and the extraction method used. Reported values range from approximately 0.19% to over 2% of the dry weight of the fruit.[1] Supercritical fluid extraction has been shown to yield around 1.217 mg of this compound per gram of dried fruit material.[2][3]
Section 3: Data Presentation and Experimental Protocols
3.1 Table of this compound Yields from Various Extraction Methods
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Time | Pressure (bar) | Yield (mg/g) | Reference |
| Supercritical CO2 Extraction | Methanol | 62 | 78 min | 280 | 1.217 | [2][3] |
| Conventional Solvent Extraction | 70% Ethanol | Reflux | 3 x 2 hours | N/A | Variable | |
| Ultrasound-Assisted Extraction | 50% Ethanol | Ambient | 30 min | N/A | Generally higher than conventional | [4] |
| Microwave-Assisted Extraction | n-Hexane with 7.5% Ethanol | N/A | ~14 min | N/A | Potentially high yield | [5] |
3.2 Detailed Experimental Protocols
3.2.1 Protocol for Supercritical CO2 Extraction
This protocol is based on an optimized method for this compound extraction.
-
Sample Preparation: Grind dried fruits of Tetradium ruticarpum to a fine powder (approximately 120-200 mesh).
-
Extraction:
-
Load the powdered sample into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 280 bar
-
Temperature: 62°C
-
Dynamic Extraction Time: 78 minutes
-
Co-solvent: Methanol at a flow rate of 0.4 mL/min
-
-
The CO2 flow rate should be maintained at a constant rate (e.g., 8 mL/min).[6]
-
-
Collection: Collect the extract from the separator.
-
Solvent Removal: Evaporate the methanol co-solvent under reduced pressure to obtain the crude extract rich in this compound.
-
Quantification: Analyze the this compound content in the extract using a validated HPLC method.
3.2.2 Protocol for Conventional Solvent Extraction
-
Sample Preparation: Grind dried fruits of Tetradium ruticarpum to a coarse powder.
-
Extraction:
-
Place the powdered material in a round-bottom flask.
-
Add 70% ethanol at a solid-to-liquid ratio of 1:8 (w/v).
-
Perform reflux extraction for 2 hours.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Filtration and Concentration:
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Purification (Optional but Recommended):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., pH 3).
-
Perform liquid-liquid partitioning with a non-polar solvent (e.g., ethyl acetate) to remove impurities.
-
Adjust the pH of the aqueous layer to basic (e.g., pH 9-10) and extract with a solvent like chloroform or dichloromethane to isolate the alkaloids.
-
Evaporate the organic solvent to obtain a purified alkaloid fraction.
-
-
Quantification: Determine the this compound content using HPLC.
3.2.3 Protocol for HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a buffer solution). A typical starting point is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the sample by using the calibration curve.
Section 4: Visualizations
4.1 Diagram of the Putative this compound Biosynthesis Pathway
Caption: Putative biosynthetic pathway of this compound from primary metabolites.
4.2 Experimental Workflow for this compound Extraction and Quantification
Caption: General workflow for this compound extraction and analysis.
// Nodes Low_Yield [label="Low this compound Yield", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Harvest [label="Verify Harvest Time\n(Ripe Fruits)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Prep [label="Examine Material Prep\n(Drying & Grinding)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Params [label="Review Extraction\nParameters", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Quant [label="Validate HPLC\nQuantification", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Optimize Harvest Schedule", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Improve Grinding/Drying", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Adjust Extraction Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4 [label="Recalibrate HPLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Low_Yield -> Check_Harvest; Low_Yield -> Check_Prep; Low_Yield -> Check_Params; Low_Yield -> Check_Quant; Check_Harvest -> Solution1; Check_Prep -> Solution2; Check_Params -> Solution3; Check_Quant -> Solution4; }
References
- 1. Growth characteristics, optimal harvest timing, and quality assessment of three Evodia species cultivated in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of extraction of this compound and rutaecarpine from fruit of Evodia rutaecarpa using modified supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Extraction of Hemp Seed Oil: Process Optimization for Enhancing Oil Yield and Bioactive Compound Extractability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fxcsxb.com [fxcsxb.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Evodiamine Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of evodiamine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolic pathways of this compound?
A1: The primary metabolic pathways for this compound in vivo include Phase I and Phase II reactions. Phase I reactions mainly involve oxidation, N-demethylation, and dehydrogenation, catalyzed by cytochrome P450 enzymes (CYP450), with CYP3A4, CYP2C9, and CYP1A2 being the main isoforms involved.[1][2] Key Phase I metabolites include mono-hydroxylated and N-demethylated forms of this compound.[2] Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid (glucuronidation) and glutathione (GSH conjugation), to increase water solubility and facilitate excretion.[1][3][4]
Q2: Which analytical techniques are most suitable for detecting this compound metabolites?
A2: High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used and effective techniques for the simultaneous determination of this compound and its various metabolites in complex biological matrices.[5][6][7] These methods offer high sensitivity, selectivity, and the ability to provide structural information for metabolite identification.[7][8] Specifically, UPLC-Q-TOF-MS (Quadrupole Time-of-Flight) is excellent for identifying unknown metabolites due to its high-resolution mass accuracy.[9][10]
Q3: What are the main challenges in the quantitative analysis of this compound metabolites in biological samples?
A3: The main challenges include the low in vivo concentrations of metabolites, the complexity of biological matrices (e.g., plasma, urine, tissue homogenates) leading to significant matrix effects, and the poor bioavailability of the parent compound, this compound.[1][11][12] Effective sample preparation is crucial to remove interferences and enrich the analytes before instrumental analysis.[13] Additionally, the chemical similarity of some metabolites can make chromatographic separation difficult.
Q4: What sample preparation methods are recommended for extracting this compound metabolites from plasma?
A4: The two most common and effective methods for plasma sample preparation are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE, often using solvents like ethyl ether or acetonitrile, is efficient for reducing endogenous interferences.[13] SPE, frequently using a C18 or a specialized monolithic cartridge, can provide cleaner extracts and is well-suited for automation.[14][15] Acetonitrile is also commonly used for protein precipitation, which is a simpler but potentially less clean method.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC/UHPLC
-
Question: My chromatogram shows significant peak tailing or fronting for this compound and its metabolites. What are the possible causes and solutions?
-
Answer:
-
Sample Solvent Incompatibility: The solvent used to dissolve the final extract may be too strong compared to the initial mobile phase. This can cause the sample to spread on the column head before the gradient starts. Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[15]
-
Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components, or the stationary phase may be degrading. Solution: Use a guard column to protect the analytical column.[15] If contamination is suspected, flush the column with a strong solvent (e.g., isopropanol, followed by hexane, then re-equilibration). If the problem persists, the column may need replacement.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with the basic nitrogen atoms in this compound's structure, causing peak tailing. Solution: Ensure the mobile phase pH is appropriate. Adding a small amount of an amine modifier (e.g., triethylamine) or using a mobile phase with a buffer concentration greater than 20 mM can help. Alternatively, use an end-capped column or a column with a different stationary phase.
-
Column Overload: Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.[16]
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Question: I am experiencing low and variable recovery for the metabolites after sample preparation. How can I improve this?
-
Answer:
-
Inefficient Extraction (LLE): The pH of the sample and the polarity of the extraction solvent are critical. Solution: Adjust the sample pH to ensure the analytes are in a neutral form for better partitioning into the organic solvent. Test different extraction solvents or solvent mixtures to find the optimal polarity for your metabolites of interest.
-
Improper SPE Cartridge Activation: For reversed-phase SPE, the cartridge must be properly conditioned and equilibrated.[15] Solution: Ensure the SPE cartridge is activated with methanol or acetonitrile, followed by equilibration with water or an appropriate buffer before loading the sample. Failure to do so will result in poor retention and low recovery.
-
Analyte Instability: Metabolites, especially conjugates, can be unstable under certain pH or temperature conditions. Solution: Keep samples on ice or at 4°C during processing. Evaluate sample stability under different conditions (e.g., freeze-thaw cycles, room temperature exposure) to identify potential degradation.[13]
-
Issue 3: Significant Matrix Effects in LC-MS/MS
-
Question: I am observing significant ion suppression for my analytes when analyzing plasma samples. What can I do to mitigate this?
-
Answer:
-
Insufficient Sample Cleanup: Co-eluting endogenous compounds from the biological matrix are a primary cause of ion suppression. Solution: Refine your sample preparation method. Switching from simple protein precipitation to a more thorough method like SPE or LLE can significantly reduce matrix components.[13][14]
-
Chromatographic Co-elution: The analytes might be co-eluting with phospholipids or other interfering substances. Solution: Adjust the chromatographic gradient to better separate the analytes from the region where matrix components typically elute (often early in the run). Using a smaller particle size column (UHPLC) can improve resolution.
-
Use of an Internal Standard (IS): A suitable internal standard is crucial for accurate quantification. Solution: Use a stable isotope-labeled internal standard for each analyte if available, as it will co-elute and experience similar matrix effects. If not available, use a structural analog that has similar chromatographic behavior and ionization efficiency. Camptothecin has been successfully used as an IS for this compound analysis.[6]
-
Issue 4: Drifting or Inconsistent Retention Times
-
Question: The retention times for my peaks are shifting between injections or over a sequence. What is causing this?
-
Answer:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. Solution: Increase the equilibration time between runs to at least 5-10 column volumes.[16][17]
-
Mobile Phase Composition Changes: The mobile phase composition may be changing over time due to evaporation of the more volatile component or inconsistent mixing by the pump. Solution: Prepare fresh mobile phase daily.[16] If using an online mixer, ensure it is functioning correctly by comparing results with a manually prepared mobile phase.[15]
-
Temperature Fluctuations: Column temperature significantly affects retention time. Solution: Use a thermostatted column oven to maintain a constant temperature.[16][17]
-
Pump and Flow Rate Issues: Leaks or failing pump seals can cause fluctuations in the flow rate. Solution: Check for leaks in the system and listen for unusual pump noises.[18] Verify the flow rate using a calibrated flow meter.[16]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Rat Plasma
This protocol is adapted from methodologies used for pharmacokinetic studies.[13]
-
Sample Collection: Collect venous blood samples into heparinized tubes. Centrifuge at 3,000 x g for 5 minutes to separate the plasma. Store plasma at -20°C until analysis.
-
Preparation: In a microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard: Add the internal standard solution (e.g., carbamazepine or camptothecin in methanol).
-
Alkalinization: Add 100 µL of an ammonia solution to basify the sample and vortex for 30 seconds.
-
Extraction: Add 1 mL of the extraction solvent (e.g., ethyl ether). Vortex vigorously for 2-3 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100-200 µL of the initial mobile phase. Vortex to mix.
-
Analysis: Centrifuge the reconstituted sample and inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for Simultaneous Quantification
This protocol is based on a validated method for determining this compound and four of its metabolites in rat plasma.[5][6]
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 10-20% B, ramp up to 90-95% B over a few minutes, hold, and then return to initial conditions for re-equilibration. A total run time of 3-5 minutes is achievable.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 35 - 40 °C.
-
MS Detection: Positive ion mode ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Tables
Table 1: Example MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 304.1 | 161.1 |
| 10-hydroxythis compound (M1) | 320.1 | 134.1 |
| 18-hydroxythis compound (M2) | 320.1 | 150.1 |
| 10-hydroxythis compound-glucuronide (M3) | 496.2 | 134.1 |
| 18-hydroxythis compound-glucuronide (M4) | 496.2 | 171.1 |
| Camptothecin (Internal Standard) | 349.2 | 305.1 |
| Data derived from a study in rat plasma.[6] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | This compound | M1 | M2 | M3 | M4 |
| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 0.1 - 50 | 0.25 - 100 | 0.25 - 100 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.1 | 0.25 | 0.25 |
| Intra-day Precision (RSD%) | < 9.31% | < 9.31% | < 9.31% | < 9.31% | < 9.31% |
| Inter-day Precision (RSD%) | < 9.31% | < 9.31% | < 9.31% | < 9.31% | < 9.31% |
| Accuracy (RE%) | -8.14% to 7.23% | -8.14% to 7.23% | -8.14% to 7.23% | -8.14% to 7.23% | -8.14% to 7.23% |
| Extraction Recovery (%) | 84.5 - 97.2 | 84.5 - 97.2 | 84.5 - 97.2 | 84.5 - 97.2 | 84.5 - 97.2 |
| Matrix Effect (%) | 90.1 - 103.3 | 90.1 - 103.3 | 90.1 - 103.3 | 90.1 - 103.3 | 90.1 - 103.3 |
| LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; RE: Relative Error. Data is representative of a validated method.[6] |
Visualizations
Caption: Major metabolic pathways of this compound.
Caption: General experimental workflow for metabolite analysis.
Caption: Troubleshooting logic for absence of analyte peaks.
References
- 1. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the in vitro metabolism of this compound: characterization of metabolites and involved cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of this compound and its four metabolites in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of the in Vitro Metabolic Profile of this compound in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer [frontiersin.org]
- 8. Characterization of the in Vitro Metabolic Profile of this compound in Human Liver Microsomes and Hepatocytes by UHPLC-Q Exactive Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS Combined with Diagnostic Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 14. academic.oup.com [academic.oup.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. HPLC Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Addressing challenges in scaling up Evodiamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of evodiamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis from the lab to a pilot or production scale?
A1: The most frequently encountered challenges include:
-
Reduced Yield and Purity: Reactions that are high-yielding at the gram-scale may see a significant decrease in yield and an increase in impurities at the kilogram scale. This is often due to issues with mass and heat transfer.[1]
-
Reaction Control and Exotherms: Many synthetic routes to this compound involve exothermic steps. Managing the heat generated is critical to prevent side reactions and ensure safety, which becomes more complex in larger reactors.[2][3][4]
-
Mixing Inefficiencies: Achieving homogeneous mixing in large reactors is more difficult, which can lead to localized "hot spots" and concentration gradients, resulting in inconsistent product quality and lower yields.[1]
-
Product Isolation and Purification: this compound's low solubility in many common solvents can complicate its crystallization and purification at a large scale, potentially leading to product loss.[5][6]
-
Catalyst Deactivation and Recovery: In catalytic routes, the catalyst may deactivate more rapidly at scale, and its efficient recovery and reuse become economically critical.[7][8]
Q2: Which synthetic route for this compound is most amenable to large-scale production?
A2: While several routes to this compound exist, one-pot synthesis methods are often favored for scale-up due to their process economy (fewer unit operations).[9] For instance, a Lewis acid-catalyzed one-pot synthesis has been reported to provide good yields on a gram scale and demonstrates good atom economy, which is a key consideration for large-scale production.[10] Greener methods, such as ball milling, have also been explored to reduce solvent waste, offering an environmentally friendly alternative, with reported yields of 63-78%.[11]
Q3: How does solvent selection impact the scalability of this compound synthesis?
A3: Solvent choice is critical and affects several aspects of the process:
-
Reaction Kinetics and Selectivity: The solvent can influence the reaction rate and the formation of byproducts.
-
Solubility: this compound and its intermediates have limited solubility. The chosen solvent must be able to dissolve the reactants sufficiently at the reaction temperature while allowing for effective crystallization of the product upon cooling.
-
Crystallization and Polymorphism: The solvent can affect the crystal habit, size, and even the polymorphic form of the final product, which is crucial for its downstream processing and bioavailability.[12][13][14]
-
Process Safety and Environmental Impact: The boiling point, flash point, and toxicity of the solvent are major considerations for safe handling at an industrial scale.
Troubleshooting Guide
Problem 1: Low Reaction Yield Upon Scale-Up
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Heat Transfer in Large Reactors | - Improve Reactor Design: Utilize jacketed reactors with a high surface-area-to-volume ratio or reactors with internal cooling coils.[1] - Optimize Addition Rate: For exothermic reactions, control the rate of reagent addition to manage the heat evolution. - Use a Heat Transfer Fluid: Circulate a heat transfer fluid through the reactor jacket at a controlled temperature. |
| Inefficient Mixing | - Select Appropriate Agitation: Use an agitator (e.g., turbine, pitched-blade) designed for the viscosity and geometry of your reaction mixture. - Optimize Stirring Speed: Determine the optimal stirring speed through pilot experiments to ensure homogeneity without causing mechanical damage to the product crystals. |
| Decomposition of Reactants or Product | - Lower Reaction Temperature: If possible, lower the reaction temperature, even if it extends the reaction time. - Minimize Reaction Time: Optimize the reaction conditions to reduce the time the product is exposed to high temperatures. |
| Side Reactions | - Modify Reaction Conditions: Adjust the temperature, concentration, or stoichiometry to disfavor the formation of byproducts. The Pictet-Spengler reaction, often used in this compound synthesis, is sensitive to pH and acid catalyst concentration.[15][16] - Use a More Selective Catalyst: If applicable, screen for a catalyst that offers higher selectivity towards the desired product. |
Problem 2: Product Purity Issues
Possible Causes & Solutions
| Cause | Recommended Solution |
| Formation of Byproducts | - Identify Byproducts: Use analytical techniques like HPLC-MS to identify the structure of major impurities.[17][18] - Optimize Reaction Conditions: Once identified, adjust reaction parameters to minimize the formation of these specific byproducts. - Purification Strategy: Develop a robust purification protocol, which may involve recrystallization from a suitable solvent system or column chromatography for high-purity requirements. |
| Incomplete Crystallization | - Optimize Crystallization Solvent: Screen different solvents or solvent mixtures to find conditions that provide good crystal yield and purity.[12][13] - Control Cooling Rate: A slower, controlled cooling rate often leads to larger, purer crystals. - Seeding: Introduce seed crystals to promote the crystallization of the desired polymorph and improve consistency. |
| Trapped Impurities in Crystal Lattice | - Recrystallization: Perform one or more recrystallization steps. - Slurry Wash: Wash the filtered crystals with a solvent in which the product is sparingly soluble but the impurities are soluble. |
Problem 3: Catalyst Deactivation or Inefficient Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Poisoning | - Purify Starting Materials: Ensure that the starting materials and solvents are free from impurities that can act as catalyst poisons. - Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture. |
| Thermal Degradation of Catalyst | - Use a More Robust Catalyst: Select a catalyst with higher thermal stability. - Control Reaction Temperature: Maintain a strict temperature control to avoid overheating the catalyst. |
| Difficult Catalyst Separation | - Use a Heterogeneous Catalyst: If possible, switch from a homogeneous to a heterogeneous catalyst (e.g., Pd/C) which can be easily filtered off.[7] - Catalyst Recovery Techniques: For homogeneous catalysts, explore techniques like organic solvent nanofiltration for recovery and reuse.[8] |
Experimental Protocols
Key Experiment: Multi-Gram Synthesis of this compound
This protocol is a generalized procedure based on common synthetic strategies and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
Tryptamine
-
N-methylanthranilic acid derivative (e.g., N-methylisatoic anhydride)
-
Lewis acid catalyst (e.g., Sc(OTf)₃) or a condensing agent
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Reaction Setup: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and under an inert atmosphere, dissolve tryptamine in the anhydrous solvent.
-
Reagent Addition: Add the N-methylanthranilic acid derivative and the catalyst to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel.
-
Crystallization: Recrystallize the purified product from a suitable solvent to obtain pure this compound.
Key Analysis: Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the standards. Determine the purity of the synthesized this compound by comparing its peak area to the calibration curve and accounting for any impurity peaks.[17][19][20][21]
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Troubleshooting logic for addressing low yield or purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Managing heat transfer in continuous flow at scale — Stoli Chem [stolichem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of this compound Solid Dispersions and Its Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A concise synthesis and biological study of this compound and its analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of bioactive this compound and rutaecarpine analogues under ball milling conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 19. Chiral high-performance liquid chromatographic separation of this compound enantiomers and rutaecarpine, isolated from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. jopcr.com [jopcr.com]
Technical Support Center: Evodiamine Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Evodiamine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:
-
pH: this compound is unstable in acidic (pH < 5) and alkaline (pH > 9) conditions. Specifically, it has been shown to degrade under acidic hydrolytic stress.
-
Temperature: Elevated temperatures, particularly above 60°C, can lead to the degradation of this compound.
-
Light: While one study has reported this compound to be stable under standard photolytic conditions, as a general precaution for indole alkaloids, prolonged exposure to light, especially UV radiation, should be minimized.
-
Oxidation: Although specific oxidative degradation pathways for this compound are not extensively documented, its chemical structure suggests potential susceptibility to oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store at or below room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is advisable.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: For solutions, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
pH: If in solution, maintain the pH between 5 and 9.
Q3: Are there any known degradation products of this compound?
A3: Yes, a degradation product has been identified under acidic hydrolytic stress conditions. This product is formed through the hydrolysis of the quinazolinone ring. While specific photodegradation and oxidative degradation products of this compound have not been extensively characterized in the literature, related indole and quinazolinone alkaloids are known to undergo reactions such as hydroxylation, demethylation, and ring cleavage upon exposure to light and oxidative stress.
Q4: Can I use antioxidants to prevent the degradation of this compound in solution?
A4: While specific studies on the use of antioxidants with this compound are limited, it is a plausible strategy to mitigate potential oxidative degradation. Common antioxidants used for stabilizing pharmaceutical compounds in solution include:
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant.
-
Butylated hydroxytoluene (BHT): A lipid-soluble antioxidant.
The choice of antioxidant will depend on the solvent system and the specific experimental requirements. It is crucial to conduct compatibility and stability studies to ensure the chosen antioxidant does not interfere with the intended application of this compound.
Troubleshooting Guides
Problem: I am observing a loss of this compound potency in my stock solution.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | 1. Verify the storage temperature of your solution. 2. If stored at room temperature for an extended period, consider preparing fresh stock and storing it at a lower temperature (2-8°C or -20°C). |
| Exposure to Light | 1. Ensure the stock solution is stored in a light-protecting container (e.g., amber vial). 2. If the solution has been exposed to light, it is recommended to prepare a fresh batch. |
| Incorrect pH of the Solution | 1. Measure the pH of your stock solution. 2. If the pH is outside the stable range of 5-9, adjust it using a suitable buffer or prepare a new solution with appropriate pH control. |
| Oxidative Degradation | 1. If the solution has been stored for a long time with exposure to air, consider preparing a fresh solution. 2. For future preparations, deaerate the solvent and purge the container with an inert gas (nitrogen or argon) before sealing. 3. Consider adding a compatible antioxidant to the solution after conducting validation experiments. |
Problem: I have detected an unknown peak in the HPLC analysis of my this compound sample.
This could indicate the presence of a degradation product. The following workflow can help in identifying the issue.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for the simultaneous determination of this compound and its degradation products.[1][2]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like ammonium acetate). A typical starting point could be a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 225 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
Protocol 2: Forced Degradation Studies
To investigate the stability of this compound under various stress conditions, the following forced degradation studies can be performed.
-
Acid Hydrolysis: Incubate an this compound solution in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Incubate an this compound solution in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose an this compound solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
Oxidative Degradation: Treat an this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified period.
Data Presentation
Table 1: Summary of this compound Stability under Different Conditions
| Condition | Observation | Recommendation |
| Acidic (pH < 5) | Degradation occurs, with the formation of a hydrolytic degradation product. | Avoid acidic conditions. Use buffers to maintain pH between 5 and 9. |
| Alkaline (pH > 9) | Potential for degradation. | Avoid alkaline conditions. Use buffers to maintain pH between 5 and 9. |
| Elevated Temperature (>60°C) | Degradation is likely. | Store at or below room temperature. For long-term storage, use refrigeration or freezing. |
| Light Exposure | Reported to be stable under standard photolytic testing conditions. However, as a precaution for indole alkaloids, protection from light is recommended. | Store in light-protective containers. |
| Oxidative Stress | Potential for degradation, although specific products and kinetics are not well-documented. | Store under an inert atmosphere. Consider the use of antioxidants for solutions. |
Signaling Pathways and Degradation Mechanisms
Potential Degradation Pathways of this compound
The following diagram illustrates the known and potential degradation pathways of this compound based on its chemical structure and studies on related compounds.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
Technical Support Center: Optimizing Transfection in Evodiamine-Treated Cells
Welcome to the technical support center for researchers utilizing Evodiamine in combination with cellular transfection. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of introducing nucleic acids into cells treated with this bioactive alkaloid. This compound is known to influence various cellular processes, including cell cycle progression and key signaling pathways, which can significantly impact transfection outcomes.
Frequently Asked Questions (FAQs)
Q1: How does this compound treatment potentially affect transfection efficiency?
A1: this compound can influence transfection efficiency through several mechanisms:
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, often at the G2/M phase, in various cell types.[1][2][3] Studies have indicated that synchronizing cells in the G2/M phase can enhance transfection efficiency, particularly with methods like electroporation.[4][5]
-
Modulation of Signaling Pathways: this compound is known to modulate several signaling pathways that can influence transfection, including:
-
PI3K/AKT Pathway: Inhibition of this pathway by this compound may affect cell survival and endocytosis, which are crucial for the uptake of transfection complexes.[6][7][8]
-
NF-κB Pathway: this compound can inhibit the NF-κB pathway, which plays a role in the cellular stress response and immune signaling.[6][9] Activation of this pathway has been linked to the cellular response to viral vectors.[10]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and survival and can be modulated by this compound.[2] The ERK/MAPK pathway is a key regulator of numerous cellular processes that can impact the success of transfection.[11][12]
-
-
Induction of Apoptosis: At higher concentrations or with prolonged exposure, this compound can induce apoptosis.[9][13] Transfecting cells undergoing apoptosis is generally inefficient and can lead to misleading results.[14]
Q2: What is the optimal timing for transfection relative to this compound treatment?
A2: The optimal timing will likely depend on your specific cell type and experimental goals. Here are two main strategies to consider:
-
Pre-treatment with this compound: Treating cells with this compound before transfection to induce cell cycle synchronization (e.g., at the G2/M phase) could potentially increase transfection efficiency. The duration of pre-treatment should be optimized to achieve maximal cell cycle arrest without inducing significant cytotoxicity.
-
Co-treatment with this compound and Transfection Reagent: Adding this compound and the transfection complex simultaneously may be suitable for studying the immediate effects of the compound on gene expression. However, potential interactions between this compound and the transfection reagent should be considered.
-
Post-transfection Treatment with this compound: Transfecting the cells first and then adding this compound is a common approach when the goal is to study the effect of the compound on the expression of the transfected gene.
Q3: Which transfection method is recommended for this compound-treated cells?
A3: The choice of transfection method is cell-type dependent.
-
Lipid-based reagents (Lipofection): These are widely used due to their ease of use. However, the cytotoxicity of both the lipid reagent and this compound should be carefully evaluated. Optimization of the lipid-to-DNA ratio is crucial.
-
Electroporation: This method can be highly efficient, especially for hard-to-transfect cells. As research suggests that cells arrested in the G2/M phase show enhanced electroporation efficiency, this method holds promise for this compound-pre-treated cells.[4][5]
-
Viral vectors: Viral transduction is generally highly efficient but involves more complex biosafety considerations. The modulation of cellular pathways like NF-κB by this compound could potentially influence the cellular response to viral vectors.[10]
Q4: Can this compound interfere with the expression of my gene of interest?
A4: Yes, this compound's modulation of signaling pathways like PI3K/AKT, NF-κB, and MAPK/ERK can potentially affect the activity of promoters used in your plasmid construct, thereby influencing the expression level of your transgene.[2][6][8] It is advisable to use a constitutively active promoter (e.g., CMV, EF1a) for initial optimization experiments and to include proper controls to assess the effect of this compound on your specific promoter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | This compound-induced Cytotoxicity: High concentrations or prolonged exposure to this compound can lead to cell death, reducing the number of viable cells available for transfection. | - Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration of this compound for your cell type. - Assess cell viability using methods like Trypan Blue exclusion or an MTT assay before and after treatment. |
| Suboptimal Cell Cycle Stage: Transfection efficiency can be cell cycle-dependent. | - Optimize the this compound pre-treatment time to enrich the cell population in the G2/M phase, which may enhance transfection.[4][5] - Analyze the cell cycle profile using flow cytometry after this compound treatment. | |
| Interference with Transfection Reagent: this compound might interact with or degrade the transfection reagent or the nucleic acid complex. | - Perform a control experiment without cells to check for any visible precipitation or aggregation when this compound is mixed with the transfection reagent and nucleic acid. - Consider sequential treatment (this compound first, then transfection) rather than co-treatment. | |
| High Cell Death Post-Transfection | Combined Toxicity: The cumulative cytotoxic effects of the transfection reagent and this compound may be too high for the cells. | - Reduce the concentration of both the transfection reagent and this compound. - Use a less toxic transfection reagent or method (e.g., polymer-based reagents, electroporation with optimized parameters). - Ensure optimal cell health and confluency before treatment and transfection. |
| Induction of Apoptosis: this compound is a known inducer of apoptosis.[9][13] | - Use lower concentrations of this compound. - Reduce the duration of this compound exposure. - Perform an apoptosis assay (e.g., Annexin V staining) to quantify the level of apoptosis.[14] | |
| Inconsistent Results | Variable Cell State: The physiological state of the cells at the time of treatment and transfection can vary between experiments. | - Maintain a consistent cell passage number and seeding density. - Ensure cells are in the logarithmic growth phase. - Standardize the timing of this compound treatment and transfection precisely. |
| Poor Nucleic Acid Quality: Degraded or impure nucleic acids will result in poor transfection. | - Use high-quality, endotoxin-free plasmid DNA or siRNA. - Verify nucleic acid integrity and concentration before each experiment. |
Quantitative Data Summary
As direct quantitative data on transfection efficiency in this compound-treated cells is limited in the literature, the following tables are provided as templates for how to structure and present your optimization data.
Table 1: Example Optimization of this compound Concentration and Transfection Efficiency
| This compound (µM) | Cell Viability (%) | Transfection Efficiency (%) |
| 0 (Control) | 95 ± 3 | 45 ± 5 |
| 1 | 92 ± 4 | 55 ± 6 |
| 5 | 85 ± 5 | 65 ± 7 |
| 10 | 70 ± 6 | 50 ± 8 |
| 20 | 50 ± 8 | 30 ± 9 |
Table 2: Example Comparison of Transfection Methods in this compound-Treated Cells (5 µM this compound)
| Transfection Method | Transfection Efficiency (%) | Cell Viability (%) |
| Lipid-based Reagent A | 60 ± 5 | 80 ± 4 |
| Lipid-based Reagent B | 55 ± 6 | 85 ± 3 |
| Electroporation | 75 ± 4 | 70 ± 6 |
| Viral Vector | 85 ± 3 | 90 ± 2 |
Experimental Protocols
Protocol 1: Optimizing this compound Pre-treatment for Enhanced Transfection
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
This compound Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 12, 18, or 24 hours) to induce cell cycle arrest.
-
Transfection:
-
Prepare your DNA-lipid complexes according to the manufacturer's protocol.
-
Remove the media containing this compound and wash the cells gently with sterile PBS.
-
Add fresh, complete media to the cells.
-
Add the DNA-lipid complexes to the cells and incubate.
-
-
Analysis: After 24-48 hours, assess transfection efficiency (e.g., by flow cytometry for a fluorescent reporter protein) and cell viability (e.g., using an MTT assay).
-
Cell Cycle Analysis (Parallel Plate): In a parallel experiment, harvest cells after this compound treatment and analyze the cell cycle distribution by flow cytometry to correlate with transfection efficiency.
Protocol 2: Co-transfection and Co-treatment with this compound
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Preparation of Complexes:
-
In separate tubes, dilute your plasmid DNA and transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Incubate for the recommended time to allow complex formation.
-
-
This compound Preparation: Prepare a stock solution of this compound in your cell culture medium at the desired final concentration.
-
Transfection:
-
Add the DNA-lipid complexes to the cells.
-
Immediately after, add the medium containing this compound.
-
-
Analysis: Assess transfection efficiency and cell viability 24-48 hours post-transfection.
Signaling Pathways and Experimental Workflow Diagrams
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by this compound involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced transfection efficiency and improved cell survival after electroporation of G2/M-synchronized cells and treatment with sodium butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced transfection efficiency and improved cell survival after electroporation of G2/M-synchronized cells and treatment with sodium butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa [mdpi.com]
- 10. Activation of the NF-κB pathway by adeno-associated virus (AAV) vectors and its implications in immune response and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing apoptosis-mediated anticancer activity of this compound through protein-based nanoparticles in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of the Anti-Cancer Efficacy of Evodiamine and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-cancer agents from natural sources has identified several promising compounds that exhibit potent cytotoxic and tumor-regressive properties. Among these, evodiamine, an alkaloid extracted from the fruit of Evodia rutaecarpa, has garnered significant attention. This guide provides a comparative analysis of the anti-cancer efficacy of this compound against other well-studied natural compounds: curcumin, resveratrol, quercetin, and berberine. The comparison is based on available in vitro and in vivo experimental data, with a focus on their mechanisms of action and cytotoxic profiles against various cancer cell lines.
Quantitative Comparison of Anti-Cancer Efficacy
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other natural compounds against various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence the results. A direct, head-to-head comparison in a single study is ideal for a definitive assessment of relative potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | B16-F10 (Melanoma) | 2.4 | [1] |
| LLC (Lewis Lung Carcinoma) | 4.8 | [1] | |
| A549 (Lung Cancer) | 1.3 | ||
| HepG2 (Liver Cancer) | 20 | [2] | |
| PLHC-1 (Liver Cancer) | 20 | [2] | |
| U2OS (Osteosarcoma) | 6 | ||
| Berberine | HT29 (Colorectal Cancer) | 40.79 (72h) | |
| SMMC-7721 (Hepatoma) | Synergistic with this compound | ||
| Quercetin | HCT116 (Colorectal Cancer) | 51.19 (as Qu-SeNPs) | |
| Curcumin & Resveratrol | CAL-27 (Head and Neck Squamous Cell Carcinoma) | Synergistic Effect | [3] |
| FaDu (Head and Neck Squamous Cell Carcinoma) | Synergistic Effect | [3] |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound, Curcumin, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the natural compounds for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of these natural compounds are mediated through the modulation of various signaling pathways that control cell proliferation, survival, and metastasis.
This compound Signaling Pathway
This compound exerts its anti-cancer effects by targeting multiple signaling pathways. It is known to inhibit cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase.[4] This is often associated with the downregulation of cyclin B1 and cdc2. This compound also potently induces apoptosis through both caspase-dependent and -independent pathways.[4] Furthermore, it has been shown to inhibit tumor invasion and metastasis by suppressing the activity of matrix metalloproteinases (MMPs) and modulating the NF-κB and MAPK/ERK signaling pathways.[4][5]
References
- 1. This compound: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol potentiates the in vitro and in vivo anti-tumoral effects of curcumin in head and neck carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Evodiamine Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide
For Immediate Release
[City, State] – [Date] – New research findings have solidified the potent anti-tumor effects of Evodiamine (EVO), a naturally occurring alkaloid, in various xenograft models of cancer. These studies provide compelling evidence for its potential as a therapeutic agent, demonstrating significant inhibition of tumor growth and outlining the molecular mechanisms behind its efficacy. This guide offers a comprehensive comparison of this compound's performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound has been shown to suppress tumor progression across a spectrum of cancers, including colorectal, anaplastic thyroid, pancreatic, and multiple myeloma. Its anti-cancer activity is attributed to its ability to modulate key signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.
Comparative Efficacy of this compound in Xenograft Models
The following table summarizes the quantitative data from various studies, highlighting the significant anti-tumor effects of this compound in vivo.
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Tumor Growth Inhibition | Key Findings |
| Colorectal Cancer | HCT116 | BALB/c nude mice | 10 mg/kg (intraperitoneal injection) | Significant suppression of tumor xenograft growth | Upregulation of p53, inhibition of Bcl-2, and increase in Bax expression, activating the PI3K/AKT/p53 signaling pathway.[1][2] |
| Anaplastic Thyroid Cancer | ARO | Nude mice | 5 or 15 mg/kg (oral administration) | Marked suppression of tumor growth | Induced G2/M phase arrest, activated intrinsic caspase-dependent apoptotic pathway, and triggered autophagy.[3] |
| Multiple Myeloma | U266 & RPMI8226 | Xenografted mice | 400 mg/kg | Significant suppression of tumor growth | Increased TUNEL expression and Bax expression, while reducing Bcl2 expression, indicating increased apoptosis.[4] |
| Pancreatic Cancer | - | In situ xenograft model in nude mice | Dose-dependent | Decreased tumor weight and SUV | Inhibited phosphorylation of AKT, ERK1/2, and P38.[5] |
Head-to-Head Comparisons
While comprehensive head-to-head studies are emerging, some investigations have compared this compound with established chemotherapeutic agents. In human urothelial carcinoma cells, a low dose of this compound (1 μM) exhibited a similar viability suppression effect to a higher dose of 5-fluorouracil (5-FU) (10 μM).[6] Furthermore, in multiple myeloma cells, the combination of this compound with bortezomib resulted in a more potent reduction in cell viability and a higher rate of apoptosis compared to bortezomib alone, both in vitro and in vivo.[4] A meta-analysis of seven studies also concluded that this compound combined with other therapies was more effective than this compound monotherapy in reducing tumor growth and weight.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative experimental protocols for xenograft models used in this compound research.
Colorectal Cancer Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: Female BALB/c nude mice (6 weeks old).
-
Tumor Cell Implantation: 1 x 10^7 HCT116 cells in 100 μL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of 50-100 mm³, mice were randomly assigned to a control group or a treatment group. The treatment group received intraperitoneal injections of this compound (10 mg/kg) daily. The control group received an equivalent volume of the vehicle. Paclitaxel was used as a positive control.[2]
-
Tumor Measurement: Tumor volume was measured every 3 days using a caliper, and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: At the end of the experiment, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Anaplastic Thyroid Cancer Xenograft Model
-
Cell Line: ARO human anaplastic thyroid cancer cells.
-
Animals: Nude mice.
-
Tumor Cell Implantation: Subcutaneous injection of ARO cells into the right flank.
-
Treatment: Once tumors were established, mice received daily oral administration of this compound at doses of 5 or 15 mg/kg.[3]
-
Toxicity Assessment: Body weight was monitored, and at the end of the study, organs such as the liver and kidneys were examined for signs of toxicity.[3]
-
Apoptosis Analysis: Tumor tissues were subjected to TUNEL assays to detect apoptotic cells.[3]
Signaling Pathways and Logical Relationships
The anti-tumor effects of this compound are mediated through the modulation of several critical signaling pathways. The following diagrams illustrate these mechanisms.
Caption: this compound's inhibition of the RTK/PI3K/AKT signaling pathway.
Caption: A generalized workflow for xenograft model experiments.
References
- 1. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway [jcancer.org]
- 2. This compound Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of this compound on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selectively Inhibits Multiple Myeloma Cell Growth by Triggering Activation of Intrinsic Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on PI3K/Akt and MAPK/ERK signaling pathways in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. The Synergistic Anti-tumor Effects of this compound based on Animal Model Experiments: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Evodiamine and Its Synthetic Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Evodiamine, a quinazolinocarboline alkaloid extracted from the traditional Chinese medicine Evodia rutaecarpa, has garnered significant attention in the scientific community for its diverse pharmacological activities, most notably its potent anticancer properties.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis through the modulation of various signaling pathways.[1] However, challenges such as poor solubility and bioavailability have spurred the development of synthetic analogs designed to enhance its therapeutic potential.[1][2] This guide provides a comparative analysis of this compound and its key synthetic analogs, supported by experimental data and detailed methodologies, to aid researchers in the pursuit of novel cancer therapeutics.
Comparative Anticancer Activity
The development of synthetic analogs of this compound has focused on modifying its core structure to improve efficacy and overcome its physicochemical limitations.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the this compound scaffold can significantly influence its cytotoxic effects against different cancer cell lines.
N13-Substituted this compound Derivatives
Research into N13-substituted analogs has shown that the introduction of various functional groups at this position can enhance anticancer activity. For instance, certain derivatives have demonstrated significantly lower IC50 values compared to the parent compound across a range of cancer cell lines.
| Compound | DU-145 (Prostate) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | H460 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-5 (Colon) IC50 (µM) | SF-268 (Glioblastoma) IC50 (µM) |
| This compound | >50 | >50 | 25.8 | 18.3 | >50 | 12.6 |
| Analog 2-16 | 1.8 | 2.0 | 1.1 | 1.6 | 1.0 | 1.2 |
| Analog 2-3 | 3.5 | 4.2 | 2.9 | 3.1 | 2.5 | 2.8 |
| Analog 3-2 | 6.7 | 8.1 | 5.4 | 6.3 | 4.9 | 5.7 |
Table 1: Comparative IC50 values of this compound and selected N13-substituted analogs against various human cancer cell lines. Data sourced from a study on N13-substituted this compound derivatives.[2][5]
3-Aryl-Evodiamine Derivatives
Modifications at the 3-position of the A-ring with aryl groups have also yielded compounds with potent antiproliferative activity. The introduction of a methylsulfonylbenzene group, in particular, has been shown to be highly effective.
| Compound | HCT116 (Colon) IC50 (µM) | 4T1 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| This compound | 10.23 ± 0.71 | 15.89 ± 1.02 | > 20 |
| Analog 6y | 0.58 ± 0.04 | 0.99 ± 0.07 | 1.89 ± 0.13 |
Table 2: Comparative IC50 values of this compound and the 3-aryl analog 6y. Data sourced from a study on 3-aryl-evodiamine derivatives.[6]
N14- and E-Ring-Substituted this compound Derivatives
Disubstituted derivatives with modifications on the N14-phenyl or the E-ring have also been synthesized, with some exhibiting dramatic inhibitory effects on hepatocellular carcinoma cells.
| Compound | Huh7 (Liver) IC50 (µM) | SK-Hep-1 (Liver) IC50 (µM) |
| This compound | 1.23 ± 0.09 | 2.34 ± 0.15 |
| Analog F-3 | 0.05 ± 0.01 | 0.07 ± 0.01 |
| Analog F-4 | 0.04 ± 0.01 | 0.06 ± 0.01 |
Table 3: Comparative IC50 values of this compound and N14/E-ring substituted analogs against hepatocellular carcinoma cell lines. Data sourced from a study on novel this compound derivatives for anti-hepatocellular carcinoma.[7]
Key Signaling Pathways
This compound and its analogs exert their anticancer effects by modulating a complex network of signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Caption: Major signaling pathways modulated by this compound and its analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is predominantly carried out using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.[8][9]
MTT Cell Viability Assay Protocol
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a series of dilutions of this compound and its synthetic analogs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.[8]
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[9]
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Gently pipette up and down to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for determining cell viability using the MTT assay.
Conclusion
The synthetic analogs of this compound represent a promising avenue for the development of novel anticancer drugs. Through targeted chemical modifications, researchers have successfully created derivatives with enhanced potency and broader activity spectra compared to the natural product. The data presented in this guide highlights the significant improvements achieved in anticancer efficacy, particularly with N13, 3-aryl, and N14/E-ring substitutions. The continued exploration of this compound's structure-activity relationships, coupled with a deeper understanding of its molecular mechanisms, will undoubtedly pave the way for the next generation of targeted cancer therapies.
References
- 1. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Evaluation of N13-Substituted this compound Derivatives against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis, Structural Modification and Mode of Anticancer Action of this compound: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. doaj.org [doaj.org]
- 6. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2.3. MTT Assay [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Rutaecarpine vs. Evodiamine: A Comparative Pharmacological Analysis
A Detailed Examination of Two Structurally Similar Alkaloids from Evodia rutaecarpa
Rutaecarpine and Evodiamine, two primary bioactive alkaloids isolated from the traditional Chinese medicinal herb Evodia rutaecarpa (Wu-Chu-Yu), share a core quinazolinocarboline structure yet exhibit distinct pharmacological profiles. This guide provides a comprehensive comparison of their mechanisms of action, pharmacokinetic properties, and therapeutic effects, supported by experimental data and detailed protocols for key assays. This analysis is intended for researchers, scientists, and professionals in the field of drug development.
I. Comparative Pharmacological Data
The following tables summarize the key quantitative data for Rutaecarpine and this compound, offering a side-by-side comparison of their biological activities and pharmacokinetic parameters.
Table 1: Comparative Biological Activities (IC50 Values)
| Target/Assay | Rutaecarpine (μM) | This compound (μM) | Cell Line/System |
| Anti-Cancer Activity | |||
| Cytotoxicity | 14.5 - 31.6[1] | 0.07 - 2.31[2][3][4] | Various cancer cell lines (A549, BGC-823, Bel-7402, HT-29, etc.) |
| Cardiovascular Effects | |||
| Vasodilation (Phenylephrine-induced contraction) | 0.1 - 100[5] | - | Isolated rat mesenteric artery |
| Enzyme Inhibition | |||
| CYP1A2 (NADPH-dependent) | 2.2[6] | - | Human liver microsomes |
| CYP1A2 (NADPH-independent) | 7.4[6] | - | Human liver microsomes |
| Aryl Hydrocarbon Receptor (AhR) Binding (Ki) | - | 0.0284[7] | - |
Table 2: Comparative Pharmacokinetic Parameters in Rats
| Parameter | Rutaecarpine | This compound | Dosing |
| Cmax (Maximum Plasma Concentration) | Undetectable (<10 ng/mL)[8][9] | 5.3 ng/mL[2] | 100 mg/kg (oral)[2][8] |
| 49.0 ± 19.0 ng/ml[10] | 500 mg/kg (oral)[10] | ||
| Tmax (Time to Reach Cmax) | - | ~1 h[7][10] | Oral administration[7][10] |
| Bioavailability | Low | ~0.1%[10] | Oral administration[10] |
II. Mechanisms of Action: A Visualized Comparison
The distinct pharmacological effects of Rutaecarpine and this compound stem from their differential interactions with various signaling pathways.
A. Rutaecarpine: Cardiovascular and Anti-inflammatory Pathways
Rutaecarpine primarily exerts its effects on the cardiovascular system through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to vasodilation.[11] It also demonstrates anti-inflammatory and anti-platelet activities.
B. This compound: Anti-Cancer Signaling Pathways
This compound exhibits potent anti-cancer activity by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation.[12]
III. Experimental Protocols
Detailed methodologies for key experiments cited in the pharmacological evaluation of Rutaecarpine and this compound are provided below.
A. Cell Viability and Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of Rutaecarpine and this compound on cancer cell lines.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13][14][15]
-
Compound Treatment: Treat the cells with a range of concentrations of Rutaecarpine or this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14][15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Analysis of Protein Expression and Signaling Pathways: Western Blotting
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by Rutaecarpine and this compound.
References
- 1. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Effects of Alkaloid this compound and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of the vasodilator effect of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibition of CYPs and RMs-induced hepatoxicity by rutaecarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. "Effect of rutaecarpine on caffeine pharmacokinetics in rats" by Rohit Kumar Estari [scholarlycommons.pacific.edu]
- 9. Time effect of rutaecarpine on caffeine pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress on this compound, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caringsunshine.com [caringsunshine.com]
- 12. This compound as an anticancer agent: a comprehensive review on its therapeutic application, pharmacokinetic, toxicity, and metabolism in various cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchhub.com [researchhub.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
Evodiamine's Anti-Cancer Mechanisms: A Comparative Cross-Validation Across Cell Lines
A comprehensive analysis of Evodiamine's molecular pathways reveals both conserved and cell-type-specific anti-neoplastic activities. This guide synthesizes experimental data to provide researchers with a comparative overview of its mechanism of action in various cancer cell lines, focusing on key signaling pathways, cell cycle regulation, and apoptosis induction.
This compound, a quinolone alkaloid extracted from the fruit of Evodia rutaecarpa, has demonstrated significant anti-cancer properties across a wide range of human cancer cell lines.[1][2] Its therapeutic potential stems from its ability to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, arrest of the cell cycle, and induction of apoptosis.[3] This guide provides a cross-validation of this compound's mechanisms of action, presenting comparative data and detailed experimental protocols to support further research and drug development.
Comparative Analysis of this compound's Efficacy
The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines, highlighting the importance of understanding its cell-type-specific activities. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of this compound in different cancer types.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) | Reference |
| U2OS | Osteosarcoma | MTT Assay | 6 | Not Specified | [4] |
| A549 | Lung Cancer | SRB Assay | Not Specified | Not Specified | [5] |
| NCI/ADR-RES | Breast Cancer | Not Specified | Not Specified | 12 | [1] |
| HCT-116 | Colorectal Cancer | CCK-8 Assay | Not Specified | 48 | [6] |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | <16 | [7] |
| HeLa | Cervical Cancer | MTT Assay | Not Specified | Not Specified | [8] |
| A375-S2 | Melanoma | MTT Assay | Not Specified | >24 | [8] |
| 253J | Bladder Cancer | Not Specified | Not Specified | 24 | [9] |
| T24 | Bladder Cancer | Not Specified | Not Specified | 24 | [9] |
| 5637 | Urothelial Carcinoma | Not Specified | Not Specified | Not Specified | [10] |
| HT1197 | Urothelial Carcinoma | Not Specified | Not Specified | Not Specified | [10] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | Not Specified | [1] |
| PC3 | Prostate Cancer | Not Specified | Not Specified | Not Specified | [1] |
Core Mechanisms of Action: Cell Cycle Arrest and Apoptosis
A consistent finding across numerous studies is this compound's ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis through both intrinsic and extrinsic pathways.
Cell Cycle Arrest
This compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4] This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, in prostate cancer cells (DU145 and PC3), this compound increases the protein levels of cyclin B1 and the active form of Cdc2 (phospho-Cdc2 at Thr 161), while decreasing the expression of the inactive form (phospho-Cdc2 at Tyr 15).[1] Similarly, in osteosarcoma U2OS cells, this compound leads to a decrease in the expression of cyclin B1, Cdc25c, and Cdc2.[4] In lung cancer A549 cells, G2/M arrest is correlated with a decrease in cyclin A, cyclin B1, cdk2, and p-cdc2 (Tyr15).[5]
Apoptosis Induction
This compound is a potent inducer of apoptosis in a variety of cancer cells.[1][10] This programmed cell death is mediated by both caspase-dependent and caspase-independent pathways.[1] A common mechanism involves the alteration of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.[1][6]
Key Apoptotic Events:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1][10] This has been observed in urothelial carcinoma cells (5637 and HT1197), where this compound enhanced the cleavage of caspases-8, -9, and -3, as well as PARP.[10]
-
Mitochondrial Pathway: In many cell lines, this compound triggers the intrinsic apoptotic pathway by increasing the Bax/Bcl-2 ratio.[1][6] This is evident in human colorectal cancer cells, where this compound treatment resulted in increased expression of Bax and decreased expression of Bcl-2.[6]
-
Extrinsic Pathway: The extrinsic pathway is also implicated, as evidenced by the activation of caspase-8 in urothelial carcinoma and HeLa cells.[8][10]
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are orchestrated through its influence on several critical signaling pathways that govern cell survival, proliferation, and metastasis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. This compound has been shown to inhibit this pathway in several cancer cell types. For example, in melanoma A375-S2 cells, this compound inactivates the PI3K/PKC survival pathway.[1] In bladder cancer cells, this compound inhibits the mTOR/S6K1 pathway, leading to the downregulation of the anti-apoptotic protein Mcl-1.[9]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK signaling cascade, is crucial for cell proliferation and differentiation. This compound's effect on this pathway appears to be cell-type dependent. In osteosarcoma U2OS cells, this compound inhibits the Raf/MEK/ERK signaling pathway by downregulating the expression of p-MEK and p-ERK.[4] Similarly, in A549 lung cancer cells, this compound inhibits the expression of p-ERK and ERK.[5] However, in melanoma A375-S2 cells, prolonged exposure to this compound can initiate necrosis related to p38 and ERK activities.[8]
NF-κB Pathway
The transcription factor NF-κB plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. This compound has been shown to inhibit the activation of NF-κB in human myeloid leukemia KBM-5 and lung adenocarcinoma H1299 cells.[1] This inhibition leads to the reduction of NF-κB-regulated gene products that mediate proliferation and anti-apoptosis.[1]
Visualizing the Mechanisms
To better understand the complex interplay of these pathways, the following diagrams illustrate the key mechanisms of this compound's action.
Caption: Overview of this compound's signaling pathways.
Caption: General experimental workflow for mechanism analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for the key experiments cited in the studies of this compound's mechanism of action.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for specified time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., ModFit LT).
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Staining: Resuspend the harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Conclusion
This compound exhibits potent anti-cancer activity across a diverse range of cancer cell lines by inducing G2/M cell cycle arrest and apoptosis. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK, underscores its potential as a therapeutic agent. While the core mechanisms are broadly conserved, cell-type-specific differences in sensitivity and pathway engagement highlight the need for further investigation to tailor its application for different cancer types. The provided data and protocols serve as a valuable resource for researchers aiming to further elucidate and exploit the anti-neoplastic properties of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Effect of this compound on apoptosis and cell cycle arrest in human colorectal cancer cells [cjpt.magtechjournal.com]
- 7. Induction of apoptosis by this compound involves both activation of mitotic arrest and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces tumor cell death through different pathways: apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis and Enhances TRAIL-Induced Apoptosis in Human Bladder Cancer Cells through mTOR/S6K1-Mediated Downregulation of Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Induces Cell Growth Arrest, Apoptosis and Suppresses Tumorigenesis in Human Urothelial Cell Carcinoma Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Analysis of the Anti-Inflammatory Mechanisms and Efficacy of Evodiamine and Ibuprofen
Published: November 24, 2025
This guide provides an objective comparison of the anti-inflammatory properties of Evodiamine, a naturally occurring alkaloid, and Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to highlight the distinct mechanisms and therapeutic potential of each compound.
Introduction to this compound and Ibuprofen
Inflammation is a complex biological response crucial for defending against harmful stimuli, but its dysregulation can lead to chronic diseases. The management of inflammation often involves pharmacological intervention. Ibuprofen is a cornerstone of anti-inflammatory therapy, known for its analgesic, antipyretic, and anti-inflammatory effects.[1][2][3] this compound, an indole alkaloid extracted from the fruit of Evodia rutaecarpa, is a compound of growing interest with a wide spectrum of reported biological activities, including potent anti-inflammatory effects.[4][5][6] This guide compares these two compounds based on their mechanisms of action, in vitro potency, and in vivo efficacy, supported by experimental data from peer-reviewed literature.
Mechanisms of Anti-Inflammatory Action
This compound and Ibuprofen exert their anti-inflammatory effects through fundamentally different, though partially overlapping, molecular pathways. Ibuprofen is a direct enzyme inhibitor, while this compound primarily acts by modulating key inflammatory signaling cascades.
Ibuprofen: The principal mechanism of Ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][5] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key lipid mediators of pain, fever, and inflammation.[1][2] While its primary effect is on the COX pathway, some studies suggest Ibuprofen can also inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response, although at significantly higher concentrations than required for COX inhibition.[7]
This compound: The anti-inflammatory activity of this compound is primarily attributed to its potent inhibition of the NF-κB signaling pathway.[7][8][9] It has been shown to prevent the activation of IκBα kinase (IKK), which in turn blocks the degradation of the inhibitory protein IκBα.[7][8] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[1][6] Additionally, this compound has been reported to modulate other signaling pathways, such as the PI3K/Akt and MAPK pathways, contributing to its broad anti-inflammatory profile.[3]
The following diagrams illustrate the points of intervention for both compounds within the primary inflammatory signaling cascades.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Stabilizes Topoisomerase I-DNA Cleavable Complex to Inhibit Topoisomerase I Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary this compound Inhibits Atherosclerosis-Associated Changes in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. db.cngb.org [db.cngb.org]
- 8. This compound inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inactivates NF-κB and potentiates the antitumor effects of gemcitabine on tongue cancer both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Evodiamine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical responsibility for all laboratory personnel. This guide provides a procedural framework for the proper disposal of Evodiamine, a bioactive alkaloid, designed for researchers, scientists, and drug development professionals.
The disposal of any chemical, including this compound, is not a one-size-fits-all process. It is governed by a hierarchy of regulations and guidelines that must be strictly followed to ensure the safety of personnel and the protection of the environment. The primary sources of this information are the manufacturer's Safety Data Sheet (SDS), institutional environmental health and safety (EHS) protocols, and local, state, and federal regulations.
Hazard Profile of this compound
This compound is classified as a toxic substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated as "Fatal if swallowed" or "Toxic if swallowed"[1][2][3]. It is also recognized as very toxic to aquatic life with long-lasting effects[4]. Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash[1][4].
Key hazard information is summarized in the table below:
| Hazard Class | GHS Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 2 or 3 | H300/H301: Fatal or Toxic if swallowed. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1][2][3] |
| Hazardous to the Aquatic Environment | Acute Category 1, Chronic Category 1 | H410: Very toxic to aquatic life with long lasting effects. P273: Avoid release to the environment.[4] |
Step-by-Step Disposal Procedure
The following workflow outlines the necessary steps to determine and execute the proper disposal of this compound waste.
References
Safe Handling and Disposal of Evodiamine: A Guide for Laboratory Professionals
Evodiamine is a bioactive alkaloid compound with potential applications in research and drug development.[1] Due to its toxic nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[2] This guide provides essential safety and logistical information for the handling and disposal of this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potent alkaloids and hazardous chemicals.[3][4]
| PPE Component | Specification | Recommended Use |
| Gloves | Chemically resistant nitrile gloves (double-gloving recommended). | Required for all handling activities, including weighing, solution preparation, and disposal. Change gloves frequently and immediately if contaminated. |
| Gowns | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs. | Required to prevent skin contact and contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields or splash goggles.[4] A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing. | Required for all handling activities to protect against splashes and aerosols. |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Required when handling powdered this compound or when there is a potential for aerosol generation. |
Operational Plan for Handling this compound
Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure during the handling of this compound.
Step-by-Step Handling Protocol:
-
Designated Work Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to contain any potential spills or aerosols.[3]
-
Don PPE : Before beginning work, put on all required personal protective equipment in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[3]
-
Gather Materials : Assemble all necessary materials, including vials, solvents, pipettes, and waste containers, and place them within the ventilated enclosure.
-
Weighing : When weighing solid this compound, do so on a tared weigh paper or in a container within the ventilated enclosure to minimize the risk of airborne particles.
-
Solution Preparation : When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Decontamination : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE : Remove PPE in a designated area, being careful to avoid self-contamination. Remove the outer gloves first, followed by the gown, and then the inner gloves.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[6] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous.
Disposal Protocol:
-
Segregation : Do not mix this compound waste with other waste streams.[7]
-
Solid Waste : Dispose of all contaminated solid waste, including gloves, gowns, and weigh papers, in a clearly labeled hazardous waste bag.[6]
-
Liquid Waste : Collect all liquid waste containing this compound, including unused solutions and rinsates from cleaning, in a sealed and clearly labeled hazardous waste container.[6] The container should be compatible with the solvents used.
-
Sharps : Any contaminated sharps, such as needles or broken glassware, must be placed in a designated sharps container.
-
Institutional Procedures : Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never dispose of this compound waste down the drain or in the regular trash.[8]
Emergency Procedures
Spill Management:
-
Evacuate : If a spill occurs, evacuate the immediate area.
-
Alert : Notify your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
-
Secure the Area : Prevent others from entering the spill area.
-
Cleanup : Only trained personnel with the appropriate PPE should clean up the spill using a chemical spill kit.
First Aid:
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes and seek medical attention.[5]
-
Skin Contact : Promptly wash the affected area with soap and water and remove any contaminated clothing.[5] Seek medical attention if irritation persists.
-
Ingestion : Rinse the mouth with water and seek immediate medical attention.[2]
-
Inhalation : Move to an area with fresh air.[2] If breathing is difficult, seek medical attention.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
